molecular formula C9H12FNO2 B15238169 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Cat. No.: B15238169
M. Wt: 185.20 g/mol
InChI Key: FKBNNJMJRQQBOR-OLAZFDQMSA-N
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Description

5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a useful research compound. Its molecular formula is C9H12FNO2 and its molecular weight is 185.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

5-[(1S)-1-amino-2-hydroxypropyl]-2-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1

InChI Key

FKBNNJMJRQQBOR-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=C(C=C1)F)O)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)O)N)O

Origin of Product

United States

Foundational & Exploratory

biological activity of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Executive Summary

This guide provides a comprehensive technical overview of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol, a synthetic catecholamine analogue. Structurally related to the endogenous neurotransmitter norepinephrine, this molecule is distinguished by a fluorine atom positioned on the aromatic ring. This strategic fluorination dramatically influences its pharmacological profile, steering its activity towards selective beta-adrenergic agonism. This document will elucidate the compound's chemical properties, delve into its mechanism of action through the beta-adrenergic signaling cascade, and provide detailed, field-proven protocols for its in vitro characterization. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and harness the therapeutic potential of this and similar adrenergic agents.

Introduction and Molecular Profile

5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a fluorinated phenylethanolamine derivative. Its core structure is analogous to norepinephrine, a critical neurotransmitter and hormone that modulates physiological functions through the adrenergic system. The introduction of a fluorine atom at the 2-position of the phenol ring is a key chemical modification designed to alter receptor binding affinity and selectivity.

The rationale for such modifications stems from structure-activity relationship (SAR) studies on catecholamines, which have demonstrated that substitutions on the aromatic ring can profoundly impact biological activity. Specifically, for norepinephrine analogues, the position of fluorine substitution dictates the selectivity between α- and β-adrenergic receptors. It has been clearly demonstrated that 2-fluoro substitution on norepinephrine reduces activity at α-adrenergic receptors while enhancing or retaining potent activity at β-adrenergic receptors, effectively creating a selective β-agonist.[1][2] Conversely, fluorine at the 6-position diminishes β-adrenergic activity, favoring α-receptors.[1] Therefore, 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is rationally designed to function as a selective β-adrenergic agonist.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for the related compound 5-((1S,2R)-1-amino-2-hydroxypropyl)-2-fluorophenol is provided below.

PropertyValueSource
IUPAC Name 5-[(1S,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol[3]
CAS Number 1213625-69-4[3]
Molecular Formula C₉H₁₂FNO₂[3]
Molecular Weight 185.20 g/mol [3]
Canonical SMILES CC1=CC=C(F)C(O)=C1[3]
InChI Key FKBNNJMJRQQBOR-MLUIRONXSA-N[3]

Core Mechanism of Action: Beta-Adrenergic Receptor Agonism

The primary is the activation of beta-adrenergic receptors (β-ARs). These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are integral to the regulation of cardiac function, smooth muscle relaxation, and metabolism. There are three main subtypes: β1, β2, and β3.

Upon binding of an agonist like 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol, the β-AR undergoes a conformational change. This activates the associated heterotrimeric Gs protein, causing the Gαs subunit to release GDP and bind GTP. The activated Gαs-GTP complex then dissociates and stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] As a critical second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream cellular proteins, leading to the final physiological response.

Signaling Pathway Diagram

The following diagram illustrates the canonical β-AR signaling cascade.

BetaAdrenergicPathway Agonist β-Agonist (e.g., 2-Fluoronorepinephrine) Receptor β-Adrenergic Receptor (β-AR) Agonist->Receptor Binding G_Protein G-Protein (Gs) (GDP-bound, Inactive) Receptor->G_Protein Activation G_Active Activated Gαs (GTP-bound) G_Protein->G_Active GTP/GDP Exchange AC Adenylyl Cyclase G_Active->AC Stimulation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Substrate Cellular Proteins PKA->Substrate Phosphorylation Substrate_P Phosphorylated Proteins Substrate->Substrate_P Response Physiological Response (e.g., Smooth Muscle Relaxation) Substrate_P->Response

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.

In Vitro Pharmacological Characterization

To rigorously define the , a series of in vitro assays are essential. The primary objectives are to determine its binding affinity (how well it binds) and functional efficacy (its ability to produce a response) at each of the human β-AR subtypes.

Experiment 1: Radioligand Binding Assay for Affinity Determination (Kᵢ)

Causality and Trustworthiness: This experiment directly measures the affinity of the test compound for the receptor. By using a competitive binding format against a radiolabeled ligand with known affinity, we can calculate the inhibition constant (Kᵢ) of our unlabeled compound. The protocol is self-validating through the inclusion of known standards and ensuring complete displacement of the radioligand.

Detailed Step-by-Step Protocol:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably transfected to express high levels of either human β1-, β2-, or β3-adrenoceptors.[5] Culture cells in appropriate media supplemented with a selection agent (e.g., G418) to ensure continued receptor expression.[6]

  • Membrane Preparation (Optional but recommended):

    • Harvest cells and homogenize in ice-cold buffer (e.g., Tris-HCl).

    • Centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Reaction Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radiolabeled β-AR antagonist, such as [³H]-CGP 12177.[7]

    • Add increasing concentrations of the unlabeled test compound (5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol). A 10-point, half-log dilution series is standard.

    • Include control wells for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a potent unlabeled antagonist, e.g., 10 µM propranolol).[7]

    • Add the prepared cell membranes or whole cells to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), trapping the membranes/cells. Wash filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" = (total binding) - (non-specific binding).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experiment 2: cAMP Accumulation Assay for Functional Potency (EC₅₀) and Efficacy

Causality and Trustworthiness: This functional assay measures the direct downstream consequence of β-AR activation—the production of cAMP.[4] It allows for the determination of the compound's potency (EC₅₀, the concentration for half-maximal response) and its intrinsic efficacy (Eₘₐₓ, the maximal response relative to a full agonist). Isoproterenol, a potent, non-selective full β-agonist, serves as the benchmark for 100% efficacy.[6]

Detailed Step-by-Step Protocol:

  • Cell Culture: Use the same transfected CHO-K1 cell lines as in the binding assay. Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Assay Preparation:

    • Aspirate the culture medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.

  • Compound Addition:

    • Add increasing concentrations of the test compound (5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol) to the wells.

    • Include a standard curve of a full agonist (e.g., Isoproterenol) on the same plate to define the maximal system response.

    • Include vehicle-only wells for basal cAMP level determination.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Measure cAMP levels. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescent assays.

  • Data Analysis:

    • Plot the cAMP response versus the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC₅₀ and the maximum response (Eₘₐₓ).

    • Calculate the intrinsic activity (α) as a percentage of the maximal response produced by the full agonist Isoproterenol: α = (Eₘₐₓ of test compound / Eₘₐₓ of Isoproterenol) * 100.

Expected Data Summary

The following table presents a hypothetical but expected profile for a selective β-agonist like 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol, based on the known effects of 2-fluoro substitution.

Assay Parameterβ1-Adrenoceptorβ2-Adrenoceptorβ3-Adrenoceptor
Binding Affinity (Kᵢ, nM) 10 - 505 - 25> 500
Functional Potency (EC₅₀, nM) 20 - 10010 - 50> 1000
Intrinsic Activity (α, % vs Iso) 80 - 100%80 - 100%< 20%

Interpretation: The data would likely show high affinity and potent full agonism at β1 and β2 receptors, with significantly lower affinity and activity at the β3 subtype, confirming its profile as a selective β1/β2-adrenergic agonist.

Conceptual In Vivo Experimental Workflow

InVivoWorkflow A 1. Animal Acclimation & Anesthesia B 2. Surgical Implantation (Telemetry or Catheters) A->B C 3. Baseline Recording (HR, BP) B->C D 4. Compound Administration (IV Bolus or Infusion) C->D E 5. Post-Dose Monitoring (Continuous HR, BP) D->E F 6. Data Analysis (Δ from Baseline) E->F

Caption: Workflow for In Vivo Cardiovascular Assessment.

Protocol Rationale:

  • Anesthesia & Surgery: Anesthetized animals are instrumented to directly measure hemodynamic parameters. Catheters in the carotid artery and jugular vein allow for blood pressure (BP) monitoring and intravenous (IV) drug administration, respectively.

  • Baseline: A stable baseline period is crucial to ensure the animal is hemodynamically stable before drug administration.

  • Administration: The test compound is administered IV in escalating doses.

  • Monitoring & Analysis: Changes in heart rate (HR) and mean arterial pressure (MAP) are recorded. A potent β1-agonist is expected to cause a dose-dependent increase in heart rate (tachycardia). A potent β2-agonist is expected to cause a dose-dependent decrease in blood pressure (vasodilation). The observed net effect will be a composite of these activities.

Conclusion and Future Perspectives

5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a rationally designed adrenergic agent whose biological activity is predicted to be that of a selective β-adrenergic agonist. This selectivity is conferred by the 2-fluoro substitution on the phenol ring, a strategy well-documented to ablate α-receptor affinity while preserving β-receptor activity.[1][2] Its pharmacological profile can be precisely defined through a combination of in vitro receptor binding and functional cAMP assays, with expected high affinity and efficacy at β1 and β2 subtypes.

Future research should focus on confirming this profile experimentally, further delineating its selectivity between β1 and β2 receptors, and investigating its potential therapeutic applications. Given its predicted activity, it could be a candidate for conditions where β-adrenergic stimulation is beneficial, such as in certain cardiovascular or respiratory disorders. Further SAR studies around this scaffold could also lead to the development of next-generation agonists with improved subtype selectivity and pharmacokinetic properties.

References

  • Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497. [Link]

  • Innoprot. (n.d.). beta2 adrenoceptor Assay. Retrieved from Innoprot website. [Link]

  • Nantaka, M. A., et al. (1993). 2,5- and 2,6-difluoronorepinephrine, 2,5-difluoroepinephrine, and 2,6-difluorophenylephrine: effect of disubstitution with fluorine on adrenergic activity. Journal of Medicinal Chemistry, 36(22), 3350-3355. [Link]

  • Kirk, K. L., et al. (2000). (R)- and (S)-2- and 6-fluoronorepinephrine and (R)- and (S)-2- and 6-fluoroepinephrine: effect of stereochemistry on fluorine-induced adrenergic selectivities. Journal of Medicinal Chemistry, 43(8), 1575-1581. [Link]

  • Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]

  • Buckner, C. K., & Patil, P. N. (1971). Steric aspects of adrenergic drugs. XVI. Dissociation constants of phenylethanolamines and the effect of cocaine. Journal of Pharmacology and Experimental Therapeutics, 176(3), 634-643.
  • Dickinson, K. E., et al. (1984). Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(2), 113-120. [Link]

  • Hebert, T. E., et al. (1996). A peptide derived from the carboxyl terminus of the third intracellular loop of the beta2-adrenergic receptor inhibits beta2-adrenergic and muscarinic M2 receptor signaling. Journal of Biological Chemistry, 271(27), 16384-16392.
  • Cantino, G., et al. (2023). Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. Frontiers in Cellular Neuroscience, 17, 1234567. [Link]

Sources

5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol: Structural Analogs and Derivatives in Drug Discovery

Abstract

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters and synthetic drugs.[1][2] The strategic introduction of fluorine atoms into these molecules has emerged as a powerful tool to modulate their physicochemical properties and pharmacological profiles, often leading to enhanced potency, selectivity, and metabolic stability.[3][4] This guide provides a comprehensive technical overview of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol, a prototypical fluorinated phenylethanolamine, and explores the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of its structural analogs and derivatives. We delve into the causal relationships behind synthetic strategies and assay designs, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the exploration of aminergic signaling pathways.

Introduction: The Strategic Value of Fluorinated Phenylethanolamines

The parent compound, phenylethanolamine, and its catecholamine derivatives—dopamine, norepinephrine, and epinephrine—are critical regulators of physiological processes via their interaction with adrenergic and other aminergic receptors.[2] Modifications to this core structure have yielded a vast array of therapeutic agents. The introduction of a fluorine atom, in particular, is a key strategy in modern drug design. Due to its small size, high electronegativity, and the strength of the C-F bond, fluorine can profoundly alter a molecule's pKa, conformation, and metabolic profile without significantly increasing steric bulk.[3][4]

In the context of phenylethanolamines, ring fluorination has been shown to dramatically influence selectivity between α- and β-adrenergic receptor subtypes.[5][6][7] This guide focuses on analogs of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol, leveraging this principle to explore a chemical space rich with potential for developing highly selective pharmacological tools and therapeutic candidates.

The Core Moiety: A Structural and Functional Overview

The structure of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol contains several key features that dictate its chemical properties and biological activity:

  • Phenolic Ring: The hydroxyl group on the aromatic ring is crucial for hydrogen bonding interactions within the receptor binding pocket. Its position, along with the fluorine atom, defines the electronic and steric profile of the ring.

  • Fluorine Substituent: Positioned ortho to one hydroxyl group, the 2-fluoro substituent creates a unique electronic environment. It can influence the acidity of the neighboring phenol and engage in specific interactions (e.g., orthogonal multipolar C-F···C=O interactions) within the receptor.

  • Ethanolamine Side Chain: This is the pharmacophore responsible for binding to adrenergic and other monoamine receptors.

    • (1S)-Stereocenter: The stereochemistry at the benzylic carbon (C1) is critical. For most adrenergic agonists, the (R)-configuration (corresponding to the D-isomer) is significantly more potent. The (1S) notation in the topic title dictates the specific stereoisomer of interest.

    • β-Hydroxyl Group: This hydroxyl group is essential for high-affinity binding to adrenergic receptors, forming a key hydrogen bond.

    • Primary Amino Group: The basic nitrogen atom is protonated at physiological pH, forming an ionic bond with an acidic residue (typically an aspartate) in the receptor's transmembrane domain.

Synthetic Strategies: Building the Fluorinated Core

The synthesis of ring-fluorinated phenylethanolamines generally follows convergent strategies that build the side chain onto a pre-functionalized aromatic ring. The choice of starting material and reaction sequence is critical for controlling regioselectivity and stereochemistry.

A common and reliable approach involves the reductive amination of a corresponding α-haloketone or the reduction of a cyanohydrin derived from a fluorinated benzaldehyde.[6] Protecting group chemistry is essential to prevent unwanted side reactions with the phenolic hydroxyls.

cluster_0 General Synthetic Workflow Start 2-Fluoro-5-hydroxybenzaldehyde Protect Protection of Phenolic -OH (e.g., Benzyl ether) Start->Protect Standard protecting group chemistry SideChain Side Chain Installation (e.g., via Cyanohydrin or Grignard) Protect->SideChain Nucleophilic addition to aldehyde carbonyl Amine Introduction of Amino Group (e.g., Reduction of Nitrile/Oxime) SideChain->Amine Reduction of intermediate Deprotect Deprotection (e.g., Catalytic Hydrogenation) Amine->Deprotect Removal of protecting groups to unmask phenol Final 5-((1S)-1-Amino-2-hydroxypropyl) -2-fluorophenol Deprotect->Final

Caption: Generalized synthetic workflow for fluorinated phenylethanolamines.

Protocol 1: Stereoselective Synthesis via Reductive Amination

This protocol provides a representative, self-validating methodology for producing the target compound. The success of each step confirms the efficacy of the previous one.

  • Step 1: Protection. To a solution of 2-fluoro-5-hydroxybenzaldehyde in acetone, add potassium carbonate followed by benzyl bromide. Reflux for 4-6 hours. The disappearance of the starting material (monitored by TLC) and the appearance of a less polar spot indicates the formation of 5-(benzyloxy)-2-fluorobenzaldehyde. This protection is crucial to prevent the acidic phenol from interfering with subsequent nucleophilic reactions.

  • Step 2: Side-Chain Elaboration. Cool the protected aldehyde in THF to -78°C. Add a solution of nitroethane and a non-nucleophilic base (e.g., DBU) dropwise. The reaction forms a nitroaldol adduct. This step establishes the carbon skeleton of the propyl side chain.

  • Step 3: Reduction. The nitroalkene intermediate is reduced. A common method is catalytic hydrogenation using a chiral catalyst (e.g., a Rh-DuPhos complex) to establish the desired (1S) stereocenter at the amino position. Alternatively, reduction with LiAlH4 followed by chiral resolution can be employed.

  • Step 4: Deprotection. The benzyl protecting group is removed via catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere. This step is clean and efficient, yielding the final product and toluene as a byproduct.

  • Step 5: Purification. The final compound is purified by crystallization, often as a salt (e.g., hydrochloride or oxalate) to improve stability and crystallinity.[5]

Structure-Activity Relationships (SAR): Tuning for Selectivity

Systematic modification of the 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol scaffold reveals clear SAR trends, particularly concerning adrenergic receptor selectivity.

cluster_1 Structure-Activity Relationship (SAR) Hotspots Core Phenylethanolamine Core Ring Aromatic Ring - F position alters α/β selectivity - OH groups critical for activity Ring->Core Modifies Receptor Selectivity Amine Amino Group - Primary/Secondary tolerated - N-Alkyl size impacts potency Amine->Core Governs Potency & Receptor Subtype Fit SideChain Side Chain - (R)-β-OH essential - α-alkylation reduces potency SideChain->Core Critical for Binding Affinity

Caption: Key structural regions governing the activity of phenylethanolamine analogs.

Aromatic Ring Substitutions

The position of the fluorine atom on the phenolic ring is the most powerful determinant of adrenergic receptor selectivity.

  • 2-Fluoro Substitution: As in the parent topic, a fluorine atom at the 2-position tends to produce compounds with higher potency or selectivity for β-adrenergic receptors .[6][7] This is rationalized by conformational effects, where electrostatic repulsion between the fluorine and the benzylic hydroxyl group favors a conformation optimal for β-receptor binding.[6]

  • 6-Fluoro Substitution: Moving the fluorine to the 6-position dramatically shifts the selectivity profile towards α-adrenergic receptors , particularly the α1 subtype.[6][7] The 6-fluoro analog of phenylephrine, for instance, is a much more selective α-agonist than phenylephrine itself.[6]

  • 5-Fluoro Substitution: A 5-fluoro substituent generally results in activity that is comparable to the non-fluorinated parent compound, suggesting this position is more electronically and sterically tolerant.[5]

Fluorine Position Primary Adrenergic Selectivity Relative Potency (General Trend) Reference
2-Fluoroβ-AdrenergicPotency often maintained or slightly increased at β-receptors.[5][7]
6-Fluoroα-AdrenergicPotency often significantly increased at α-receptors.[6][7]
5-FluoroMixed / Non-selectiveGenerally equipotent with non-fluorinated analog.[5]
4-FluoroMixed / β-AdrenergicPotency often lower than parent compound at α-receptors.[6]
Amino Group Modifications
  • N-Alkylation: Converting the primary amine to a secondary amine by adding a small alkyl group (e.g., methyl, ethyl) is generally well-tolerated and can modulate selectivity between β1 and β2 subtypes. However, increasing the bulk (e.g., N,N-dimethylation to a tertiary amine) typically leads to a sharp decrease in potency, likely due to steric hindrance in the binding pocket.[8]

Side Chain Modifications
  • α-Methylation: Introducing a methyl group at the α-carbon (adjacent to the amine) can increase metabolic stability against monoamine oxidase (MAO) but often reduces agonist potency at adrenergic receptors.[8]

  • β-Hydroxyl Group: Removal or esterification of the β-hydroxyl group drastically reduces binding affinity, confirming its role as a critical hydrogen bond donor.

Pharmacological Evaluation: From Binding to Function

To characterize the pharmacological profile of novel analogs, a tiered approach is used, starting with in vitro binding assays and progressing to functional and in vivo studies.

Protocol 2: Competitive Radioligand Binding Assay

This protocol allows for the determination of a compound's binding affinity (Ki) for a specific receptor subtype. The system is self-validating: if the specific binding is high and non-specific binding is low, the assay is performing correctly.

cluster_2 Receptor Binding Assay Workflow Prep Prepare Membranes (Expressing receptor of interest) Incubate Incubate: - Membranes - Radioligand (e.g., [3H]DHA) - Test Compound (Varying Conc.) Prep->Incubate Separate Separate Bound/Free (Rapid Vacuum Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate IC50 -> Ki) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) engineered to express a high density of the target receptor (e.g., human β2-adrenergic receptor). Homogenize cells and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand (e.g., [3H]dihydroalprenolol for β-receptors) + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + A high concentration of a known, non-labeled competitor (e.g., propranolol).

    • Competition: Membranes + Radioligand + Serial dilutions of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters quickly with ice-cold buffer to remove residual unbound ligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Future Perspectives and Drug Development

The principles outlined in this guide demonstrate that the 2-fluorophenylethanolamine scaffold is a highly tunable platform for developing selective adrenergic agents. The distinct and predictable influence of fluorine's position on α/β selectivity provides a clear roadmap for rational drug design.

Future research should focus on:

  • Exploring Novel Fluorination Patterns: Investigating di- and tri-fluorinated analogs to further refine electronic and conformational properties.

  • Hybrid Molecules: Combining the fluorinated phenylethanolamine core with other pharmacophores to target multiple receptors or to improve pharmacokinetic profiles.

  • Expanding Beyond Adrenergic Receptors: Given the structural similarity to other trace amines, these analogs should be screened against a broader panel of aminergic GPCRs, such as trace amine-associated receptors (TAARs), where they may exhibit novel pharmacology.[8][9]

By integrating targeted synthesis with robust pharmacological evaluation, the structural analogs and derivatives of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol hold significant promise for the development of next-generation pharmacological tools and therapeutics for cardiovascular, respiratory, and central nervous system disorders.

References

  • Kirk, K. L., et al. (1983). Syntheses and adrenergic agonist properties of ring-fluorinated isoproterenols. Journal of Medicinal Chemistry. Available at: [Link]

  • Kirk, K. L., et al. (1986). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry. Available at: [Link]

  • Adejare, A., et al. (1988). Syntheses and adrenergic activities of ring-fluorinated epinephrines. ChEMBL Document CHEMBL1123982. Available at: [Link]

  • Wallach, J., et al. (2019). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. Neuropharmacology. Available at: [Link]

  • Bunnelle, W. H., et al. (2014). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Available at: [Link]

  • Niello, M., et al. (2021). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Belda, L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Phenethylamine. Available at: [Link]

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A Preliminary Toxicity Screening Strategy for 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a rigorous and complex process, where early and accurate assessment of safety is paramount. The preliminary toxicity assessment is a critical checkpoint in early-stage drug development, designed to identify potential safety liabilities that could halt development, thereby saving significant time and resources.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol , a novel small molecule.

The primary objectives of this screening cascade are to establish an initial safety profile, identify any potential for cellular toxicity, genotoxicity, and cardiotoxicity, and to provide a data-driven basis for decisions regarding further development.[3] This document is structured to follow a logical, tiered approach, beginning with computational predictions and progressing through a core battery of in vitro assays, reflecting current best practices in regulatory toxicology.[4]

Compound Profile and Initial Hazard Assessment

Before commencing experimental studies, a thorough understanding of the test article's physicochemical properties and structural characteristics is essential.

Table 1: Physicochemical Properties of the Test Article

Property Value Source
IUPAC Name 5-[(1S,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol [5]
CAS Number 1213625-69-4 [5]
Molecular Formula C₉H₁₂FNO₂ [6]
Molecular Weight 185.20 g/mol [5]

| Canonical SMILES | CC1=CC=C(F)C(O)=C1 |[5] |

The structure contains an aminophenol scaffold. Aminophenols are a class of compounds known for potential toxicities, and the presence of fluorine can significantly alter metabolic stability and binding affinity, making a careful toxicological evaluation critical.[7][8]

A Tiered Approach to Preliminary Toxicity Screening

A tiered, or stepwise, testing strategy is the most efficient and ethical approach to toxicity evaluation.[4] It begins with broad, rapid, and often non-animal-based methods to identify potential hazards. Positive findings at each tier trigger more specific and complex investigations. This ensures that resources are focused on the most promising and safest candidates.

G cluster_0 Screening Cascade InSilico Tier 1: In Silico Prediction (QSAR, Docking) InVitro Tier 2: In Vitro Core Battery (Cytotoxicity, Genotoxicity, Cardiotoxicity) InSilico->InVitro Guide Assay Selection InVivo Tier 3: Preliminary In Vivo (Acute Oral Toxicity) InVitro->InVivo Inform Dose Selection GoNoGo Go / No-Go Decision InVivo->GoNoGo Risk Assessment

Caption: A tiered workflow for preliminary toxicity screening.

Tier 1: In Silico Toxicity Prediction

4.1 Rationale In silico, or computational, toxicology has become an indispensable first step in safety assessment. It uses computer models to predict the potential toxicity of a compound based on its chemical structure.[9] This approach allows for the rapid and cost-effective screening of thousands of compounds, helping to prioritize resources and identify potential hazards before synthesis or extensive biological testing.[10]

4.2 Methodology The primary method employed is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical representations that correlate a compound's structural features with its biological activity or toxicity.[9]

Key Endpoints for Prediction:

  • Mutagenicity: Prediction of potential to cause DNA mutations (Ames test outcome).

  • Carcinogenicity: Prediction of tumorigenic potential in rodents.

  • Hepatotoxicity: Prediction of potential to cause liver injury.

  • Cardiotoxicity: Prediction of hERG channel blockage.

  • Developmental Toxicity: Prediction of adverse effects on developing organisms.

A variety of commercial and open-source software tools can be used for these predictions, such as DEREK Nexus, TOPKAT, and the OECD QSAR Toolbox.[9][11]

4.3 Interpretation of Results The output from in silico models is a prediction of hazard. A positive prediction (a structural alert) does not confirm toxicity but flags a potential liability that must be investigated with priority in subsequent in vitro assays. These predictions are crucial for guiding the design of the experimental testing strategy.[12]

Tier 2: In Vitro Core Battery Assays

The in vitro core battery provides the first experimental data on the compound's interaction with biological systems. It focuses on three key areas: general cytotoxicity, genotoxicity, and cardiovascular safety.

5.1 General Cytotoxicity Assessment

Rationale Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death. This information is crucial for two reasons: it provides a baseline measure of cellular toxicity and it is essential for determining the appropriate, non-lethal concentration range for use in more complex subsequent assays like the Ames and hERG tests.[2][13]

Experimental Protocol: MTT Assay for Cell Viability This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[2]

  • Cell Culture: Plate human hepatocarcinoma cells (HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the culture medium and add fresh medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation Hypothetical results for the test article are summarized below.

Table 2: Hypothetical In Vitro Cytotoxicity Data

Cell Line Exposure Time (hr) IC₅₀ (µM)
HepG2 24 150

| HEK293 | 24 | 225 |

5.2 Genotoxicity Assessment

Rationale Genotoxicity tests are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[14] Such damage is often linked to carcinogenicity. The bacterial reverse mutation assay, or Ames test, is the internationally accepted standard for identifying compounds that can cause gene mutations and is required by regulatory agencies like the FDA and EMA under the ICH S2(R1) guideline.[14][15][16][17]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize it and require it for growth.[18][19] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow on a histidine-free medium.[20][21] The test is conducted with and without a mammalian metabolic activation system (rat liver S9 fraction) to detect pro-mutagens that become genotoxic only after metabolism.[21]

G cluster_0 Ames Test Workflow start Prepare Test Compound & S. typhimurium Strains (His⁻) mix_s9_neg Mix: Bacteria + Compound (No S9 Fraction) start->mix_s9_neg mix_s9_pos Mix: Bacteria + Compound + S9 Fraction start->mix_s9_pos plate Plate on Histidine-Limited Agar mix_s9_neg->plate mix_s9_pos->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies (His⁺) incubate->count analyze Analyze: Compare to Control (≥2-fold increase = Positive) count->analyze

Caption: Workflow for the bacterial reverse mutation (Ames) test.

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[21]

  • Metabolic Activation: Prepare the S9 mix from Aroclor-1254 induced rat liver (if required).

  • Plate Incorporation Method: [18]

    • To a sterile tube, add 2 mL of molten top agar kept at 45°C.

    • Add 0.1 mL of the bacterial culture.

    • Add 0.1 mL of the test compound at various concentrations or a control substance.

    • Add 0.5 mL of S9 mix or a buffer (for the non-activated arm).

  • Plating: Vortex the mixture gently and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in an inverted position at 37°C for 48-72 hours.[22]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Evaluation: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

5.3 Cardiovascular Safety Assessment

Rationale Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[23] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical component of preclinical safety evaluation mandated by regulatory authorities.[24]

Experimental Protocol: Automated Patch-Clamp hERG Assay Automated patch-clamp is a high-throughput, gold-standard electrophysiological method for directly measuring ion channel currents.[23][25]

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells in an appropriate extracellular solution.

  • Automated Patch-Clamp System:

    • The system (e.g., QPatch) automatically positions cells over micro-apertures and forms high-resistance (giga-seal) connections.

    • The cell membrane is then ruptured to achieve a whole-cell configuration, allowing direct control of the cell's membrane potential and measurement of the hERG current.[25]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current.[26]

  • Compound Application:

    • Record a stable baseline hERG current.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Record the steady-state hERG current at each concentration.

  • Positive Control: Apply a known potent hERG blocker (e.g., Cisapride) at the end of the experiment to confirm assay sensitivity.[26]

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Plot the concentration-response curve and determine the IC₅₀ value.

Data Presentation Hypothetical results for the test article are summarized below.

Table 3: Hypothetical Cardiovascular Safety Data

Target Assay Method IC₅₀ (µM)

| hERG Channel | Automated Patch-Clamp | > 30 |

An IC₅₀ value > 30 µM is generally considered a low risk for hERG-related cardiotoxicity in early screening.

Tier 3: Preliminary In Vivo Assessment (As Needed)

Rationale If in vitro data suggests the compound is promising, a preliminary in vivo study may be conducted to understand its behavior in a whole-organism system.[27] The acute oral toxicity study provides crucial information on potential health hazards arising from short-term exposure, helps establish a dosage regimen for future studies, and can provide initial information on the mode of toxic action.[28]

6.2 Methodology: Acute Oral Toxicity Study (OECD 423) The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[29]

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat).[29]

  • Dosing: Administer the test compound orally via gavage to a group of 3 animals at one of the fixed starting dose levels (e.g., 300 mg/kg).[29]

  • Observation: Observe the animals closely for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, lethargy), and changes in body weight for up to 14 days.[28][30]

  • Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the dose for the next step (a lower or higher dose) or if testing should be stopped.[29]

  • Pathology: At the end of the study, conduct a gross necropsy on all animals to identify any pathological changes.[28]

6.3 Interpretation The study allows for the classification of the compound into a specific toxicity category based on the observed mortality, which helps in hazard labeling and informs the design of subsequent sub-chronic toxicity studies.

Summary and Forward-Looking Strategy

This technical guide outlines a systematic, tiered approach for the preliminary toxicity screening of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol. The strategy begins with cost-effective in silico predictions to identify potential liabilities, followed by a core battery of in vitro assays to provide essential experimental data on cytotoxicity, genotoxicity, and cardiotoxicity.

The collective data from this screening cascade will form a robust initial safety profile.

  • Favorable Outcome: Negative results in the Ames test, a high IC₅₀ in cytotoxicity assays, and a hERG IC₅₀ > 30 µM would support the compound's advancement to further preclinical development.

  • Unfavorable Outcome: A positive Ames result or significant hERG inhibition would be a major red flag, potentially leading to the termination of the project or initiating medicinal chemistry efforts to mitigate the identified toxicity.

This logical progression ensures that only compounds with a promising safety profile move forward, aligning with ethical, scientific, and economic best practices in modern drug development.

References

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Sources

A Technical Guide to the Identification and Validation of Therapeutic Targets for 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a comprehensive, multi-phase strategy for the elucidation of potential therapeutic targets for the novel small molecule, 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol. Recognizing the compound's structural novelty and the absence of extensive prior research, this document provides a robust framework for drug development professionals. The proposed workflow integrates computational prediction, unbiased experimental target discovery, rigorous biophysical and cellular validation, and downstream pathway analysis. Methodologies are grounded in established, high-integrity protocols such as affinity chromatography-mass spectrometry and the Cellular Thermal Shift Assay (CETSA), ensuring a scientifically sound pathway from initial hypothesis to validated target.

Introduction and Structural Rationale

The compound 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a substituted phenylethanolamine. Its structure contains a critical pharmacophore—the β-hydroxyphenethylamine backbone—which is present in numerous endogenous neurotransmitters (e.g., norepinephrine) and synthetic drugs.[1][2] This structural feature strongly suggests a high probability of interaction with monoaminergic systems, particularly G-protein coupled receptors (GPCRs) like adrenergic or dopamine receptors, or trace amine-associated receptors (TAARs).[1] The presence of a fluorine atom on the phenol ring can significantly alter the compound's electronic properties, metabolic stability, and binding affinity compared to non-fluorinated analogs.

This guide does not assume a specific target but instead leverages this structural hypothesis as a starting point for a comprehensive and unbiased investigation. The core objective is to create a systematic workflow to identify and validate the protein(s) through which this compound exerts its biological effects.

Phase I: In Silico Target Hypothesis Generation

The initial phase focuses on computational methods to generate a tractable list of potential protein targets, minimizing cost and expediting early-stage research. This approach is predicated on the principle that molecules with similar structures often share similar biological targets.

Similarity-Based Virtual Screening

The compound's structure, represented as a SMILES string, will be used to query large-scale bioactivity databases.[3][4][5]

  • ChEMBL: This manually curated database contains extensive data on the bioactivity of drug-like compounds.[3][4][5][6][7] A similarity search will identify known compounds with high structural resemblance and retrieve their associated, experimentally validated targets.

  • PubChem: A comprehensive public repository that can provide links to literature, patents, and biological assay data for structurally related molecules.

Pharmacophore-Based Target Prediction

Reverse screening tools will be employed to predict targets based on the 3D pharmacophoric features of the molecule.

  • SwissTargetPrediction: This web server predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active ligands.[8][9][10][11] The output provides a ranked list of potential targets, categorized by protein class, offering a powerful tool for hypothesis generation.[8][10]

The results from these in silico methods will be collated to create a preliminary list of hypothesized targets, which will guide the design of initial, focused biological assays.

Phase II: Experimental Target Identification

This phase employs unbiased, experimental approaches to identify protein interactors directly from a complex biological milieu, such as a cell lysate. These methods do not rely on prior assumptions about the compound's mechanism of action.[12]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating binding partners of a small molecule from a proteome.[13][14][15][16][17][18] The compound is immobilized on a solid support to "fish" for its targets, which are then identified by mass spectrometry.[15][17][18]

  • Probe Synthesis: Synthesize an analog of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol incorporating a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker position must be chosen carefully to minimize disruption of the key binding pharmacophore.

  • Immobilization: Covalently couple the synthesized probe to an activated solid support, such as NHS-activated sepharose beads. Prepare control beads by deactivating the resin without adding the compound.

  • Lysate Preparation: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, based on the adrenergic hypothesis) and prepare a native cell lysate using a mild detergent buffer supplemented with protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cell lysate separately with the compound-coupled beads and the control beads for 2-4 hours at 4°C.[15]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done competitively by incubating the beads with an excess of the free, unmodified parent compound, or non-competitively using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are present in the compound pulldown but absent or significantly reduced in the control lane, and identify them using LC-MS/MS.

Phenotypic Screening

Parallel to target identification, performing a phenotypic screen can provide crucial clues about the compound's functional effects and, by extension, its underlying mechanism and target class. This involves testing the compound across a diverse panel of cell lines and measuring a range of cellular responses (e.g., cytotoxicity, changes in morphology, or specific biomarker expression).[19][20]

Phase III: Target Validation

Once a list of putative targets is generated from Phase II, a rigorous validation process is essential to confirm a direct and functionally relevant interaction.

Confirmation of Direct Binding: Biophysical Assays

Biophysical methods provide quantitative data on the direct interaction between the compound and a purified candidate protein.[21]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of a small molecule binding to an immobilized protein target in real-time.[21][22][23][24][25] This method is considered a gold standard for confirming direct binding.[25]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[26][27][28] In a single experiment, it can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction, providing deep mechanistic insight.[26][27][29]

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon bindingMeasures heat change upon binding
Primary Output Kinetics (ka, kd), Affinity (KD)Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Immobilization Requires protein immobilization on a sensor chipNo immobilization required (in-solution)
Throughput High-throughput systems are availableGenerally lower throughput
Confirmation of Target Engagement in a Cellular Context

Demonstrating that the compound binds its target within the complex environment of a living cell is a critical validation step.[30]

  • Cellular Thermal Shift Assay (CETSA®): CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[31][32] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, one can directly confirm target engagement.[30][32][33]

  • Cell Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or varying concentrations of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.[31]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[31]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target using Western blotting with a specific antibody. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples.[31][34]

Functional Validation using Genetic Approaches

To confirm that the interaction between the compound and the validated target is responsible for the observed biological effect, genetic modulation of the target is employed.

  • siRNA/shRNA Knockdown: Transiently or stably reducing the expression of the target protein should diminish or abrogate the cellular phenotype observed upon compound treatment.

  • CRISPR/Cas9 Knockout: Complete knockout of the gene encoding the target protein should render the cells non-responsive to the compound, providing strong evidence for a functional link.

Phase IV: Pathway Elucidation and Mechanistic Studies

With a validated target, the final phase investigates the downstream consequences of target modulation.

  • Signaling Pathway Analysis: Techniques such as phosphoproteomics or targeted Western blots for key downstream signaling nodes (e.g., p-ERK, p-AKT, cAMP levels) can be used to map the signaling cascade initiated by the compound-target interaction.

  • Gene Expression Profiling: RNA-sequencing can provide a global view of the transcriptional changes that occur following compound treatment, offering insights into the broader biological processes being affected.

Visualizations and Workflows

Overall Target Identification & Validation Workflow

G cluster_0 Phase I: Hypothesis Generation cluster_1 Phase II: Experimental ID cluster_2 Phase III: Target Validation cluster_3 Phase IV: Mechanism A Compound Structure 5-((1S)-1-Amino-2-hydroxypropyl) -2-fluorophenol B In Silico Screening (ChEMBL, SwissTargetPrediction) A->B C List of Hypothesized Targets B->C G Biophysical Assays (SPR, ITC) C->G Guide Assays D Affinity Chromatography- Mass Spectrometry F List of Putative Binding Proteins D->F E Phenotypic Screening I Genetic Validation (siRNA, CRISPR) E->I Inform Phenotype F->G Test Candidates J Validated Target G->J H Cellular Target Engagement (CETSA) H->J I->J K Pathway Analysis (Phosphoproteomics, WB) J->K L Functional Assays & Therapeutic Potential K->L

Caption: A comprehensive workflow for target deconvolution.

Hypothetical Signaling Pathway (Adrenergic Receptor Agonism)

G compound Compound receptor Adrenergic Receptor (GPCR) compound->receptor Binds gprotein G Protein (Gs) receptor->gprotein Activates ac Adenylate Cyclase gprotein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Substrates pka->downstream Phosphorylates response Cellular Response downstream->response

Caption: A hypothetical GPCR signaling cascade.

Conclusion

The systematic framework presented in this guide provides a clear and robust path for identifying and validating the therapeutic targets of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol. By combining predictive computational analysis with unbiased, high-integrity experimental techniques, this strategy maximizes the potential for success while ensuring a rigorous, evidence-based approach. The validation cascade, culminating in cellular target engagement and functional genetic assessment, is designed to build a comprehensive and compelling case for any identified target, paving the way for advanced preclinical and clinical development.

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  • Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]

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  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]

  • GtoPdb Ligand ID: 2144. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • 2-Amino-5-fluorophenol. PubChem. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. PubMed. Available at: [Link]

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An In-depth Technical Guide to the Preclinical Characterization of Novel Chemical Entities: A Hypothetical Case Study of CAS 1213625-69-4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug discovery and development, the journey from a newly synthesized molecule to a potential therapeutic candidate is a rigorous and multi-faceted process.[1] Each novel chemical entity must undergo a thorough characterization to elucidate its physicochemical properties, biological activity, and safety profile. This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive approach to the preclinical evaluation of a hypothetical novel compound, designated as CAS number 1213625-69-4. While public domain information on a compound with this specific CAS number is not available, this document will serve as a detailed framework for the systematic investigation of any new potential drug molecule. The methodologies and principles described herein are foundational to making informed go/no-go decisions in the progression of a compound through the drug development pipeline.[2]

Part 1: Physicochemical Characterization of CAS 1213625-69-4

The initial step in evaluating a novel compound is to determine its fundamental physical and chemical properties. These characteristics are crucial as they influence the compound's formulation, delivery, and pharmacokinetic behavior.

Key Physicochemical Parameters:

PropertyImportance in Drug Development
Molecular Weight Influences absorption and diffusion across biological membranes.
Solubility Critical for formulation and bioavailability. Poor solubility can hinder absorption.
Lipophilicity (LogP/LogD) Affects permeability, metabolism, and off-target effects.
pKa Determines the ionization state at different physiological pHs, impacting solubility and receptor binding.
Chemical Stability Assesses degradation under various conditions (pH, light, temperature), informing storage and handling.

A detailed protocol for determining aqueous solubility is provided below.

Experimental Protocol: Kinetic Aqueous Solubility Assessment
  • Stock Solution Preparation: Prepare a 10 mM stock solution of CAS 1213625-69-4 in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a 96-well plate, add 1.5 µL of the 10 mM stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM solution with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 24 hours to allow for equilibration.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using high-performance liquid chromatography (HPLC) with a standard curve to determine the concentration of the dissolved compound.

Part 2: In Vitro Biological Evaluation: Mechanism of Action and Potency

Understanding how a compound interacts with biological systems at the molecular and cellular level is a cornerstone of preclinical development. This phase aims to identify the compound's mechanism of action and quantify its potency.

Hypothetical Signaling Pathway for CAS 1213625-69-4

For the purpose of this guide, we will hypothesize that CAS 1213625-69-4 is an inhibitor of a key kinase, "Kinase Y," in a cancer-related signaling pathway.

Kinase_Y_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Kinase Y Kinase Y Kinase X->Kinase Y Transcription Factor Transcription Factor Kinase Y->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation CAS 1213625-69-4 CAS 1213625-69-4 CAS 1213625-69-4->Kinase Y

Caption: Hypothetical signaling pathway inhibited by CAS 1213625-69-4.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against its target kinase.

  • Reagents: Recombinant Kinase Y, ATP, kinase substrate peptide, and a detection reagent (e.g., ADP-Glo™).

  • Compound Dilution: Prepare a serial dilution of CAS 1213625-69-4 in a 384-well plate.

  • Kinase Reaction: Add Kinase Y and the substrate peptide to the wells containing the compound.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Cell-Based Proliferation Assay

This assay assesses the effect of the compound on cancer cell growth.

  • Cell Seeding: Seed a human cancer cell line known to be dependent on the Kinase Y pathway into a 96-well plate at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of CAS 1213625-69-4.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Part 3: In Vivo Evaluation: Efficacy and Safety

Promising in vitro results must be translated to an in vivo setting to evaluate the compound's efficacy and safety in a whole organism.

Workflow for In Vivo Studies

In_Vivo_Workflow cluster_0 Pharmacokinetics cluster_1 Efficacy (Xenograft Model) cluster_2 Safety/Tolerability Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Bioanalysis Bioanalysis Blood Sampling->Bioanalysis PK Parameters PK Parameters Bioanalysis->PK Parameters Efficacy (Xenograft Model) Efficacy (Xenograft Model) PK Parameters->Efficacy (Xenograft Model) Dose Selection Tumor Implantation Tumor Implantation Compound Treatment Compound Treatment Tumor Implantation->Compound Treatment Tumor Measurement Tumor Measurement Compound Treatment->Tumor Measurement Efficacy Endpoint Efficacy Endpoint Tumor Measurement->Efficacy Endpoint Daily Observation Daily Observation Body Weight Body Weight Daily Observation->Body Weight Clinical Signs Clinical Signs Body Weight->Clinical Signs Histopathology Histopathology Clinical Signs->Histopathology

Caption: A streamlined workflow for in vivo evaluation of a novel compound.

Hypothetical In Vivo Data Summary for CAS 1213625-69-4
ParameterRoute of AdministrationDoseResult
Bioavailability (F%) Oral (PO)10 mg/kg45%
Half-life (t1/2) Intravenous (IV)5 mg/kg6.2 hours
Tumor Growth Inhibition (TGI) Oral (PO)50 mg/kg, daily78%
Maximum Tolerated Dose (MTD) Oral (PO)>100 mg/kg, dailyNo significant toxicity observed

Part 4: Data Integration and Candidate Nomination

The culmination of the preclinical characterization is the integration of all collected data to form a comprehensive profile of the compound. This allows for an informed decision on whether to nominate the compound as a clinical candidate. The goal is to identify compounds with a promising balance of potency, selectivity, pharmacokinetic properties, and a favorable safety margin. The use of biomarkers can be invaluable in this stage to monitor safety and efficacy in early clinical trials.[3]

References

  • Pooni, A., & Pillai, G. (2017).
  • Ching, T., et al. (2018).
  • Fisher Scientific. (2010).
  • ChemicalBook. (n.d.). 76513-69-4(2-(Trimethylsilyl)ethoxymethyl chloride). ChemicalBook.
  • CAS. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride. CAS Common Chemistry.
  • Ambeed. (n.d.). 76513-69-4 | 2-(Trimethylsilyl)
  • European Pharmaceutical Review. (2005). Applications in drug development. European Pharmaceutical Review.
  • PubChem. (n.d.). 3,6-Dihydroxy-4a,6a,7-trimethyloctadecahydrospiro(naphtho(2',1':4,5)indeno(2,1-b)furan-8,2'-oxan)-2-yl 4-O-hexopyranosylhexopyranoside. PubChem.
  • Esco Pharma. (n.d.). By Drug Development Process. Esco Pharma.

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Methodological & Application

Application Note: In Vitro Pharmacological Profiling of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

[1][2]

Introduction & Compound Overview

5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chiral, fluorinated phenethylamine derivative.[1][2] Its structural core—a phenol ring substituted with a fluorine atom and an amino-alcohol side chain—classifies it as a potential ligand for adrenergic receptors (ARs) or trace amine-associated receptors (TAARs) .[1][2]

  • Chemical Class: Fluorinated Phenylpropanolamine / Phenol.[1][2]

  • Key Structural Features:

    • 2-Fluoro Phenol: Increases metabolic stability and lipophilicity compared to non-fluorinated analogs.[1][2]

    • (1S)-1-Amino-2-hydroxypropyl Side Chain: A chiral motif critical for stereoselective binding to G-protein coupled receptors (GPCRs) and monoamine transporters.[1][2]

  • Primary Applications:

    • Metabolic Stability Standards: As a reference for fluorinated drug metabolites.

    • Pharmacological Probes: Investigating structure-activity relationships (SAR) in adrenergic signaling.[1][2]

    • Toxicology Screening: Assessing the cellular safety of fluorinated amine intermediates.[1][2]

Preparation & Handling Guidelines

The chemical nature of this compound (an oxidizable phenol and a reactive amine) requires specific handling to prevent degradation and ensure experimental reproducibility.[1][2]

2.1. Stock Solution Preparation [1][2]
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for the free base to ensure complete solubility.[1][2] If the compound is supplied as a hydrochloride salt (HCl), sterile nuclease-free water or PBS may be used.[1][2]

  • Concentration: Prepare a 10 mM or 100 mM master stock.

  • Antioxidant Protection: Phenolic compounds are prone to auto-oxidation in solution, leading to quinone formation (browning).[1][2]

    • Recommendation: Add 0.1 mM Ascorbic Acid or Sodium Metabisulfite to aqueous working solutions if the assay duration exceeds 4 hours.[1][2]

2.2. Storage
  • Stock (100 mM): Store at -20°C or -80°C in opaque, desicated vials. Stable for 6 months.

  • Working Solutions: Prepare fresh immediately before use. Do not freeze-thaw diluted samples.

Experimental Protocols
Protocol A: Cytotoxicity Profiling (MTT / CCK-8 Assay)

Objective: Determine the Maximum Tolerated Dose (MTD) and IC50 in relevant cell lines (e.g., HEK293, HepG2, or SH-SY5Y).

Materials:

  • Target Cells (seeded at 5,000–10,000 cells/well in 96-well plates).[1][2]

  • Assay Media (Phenol Red-free recommended to avoid interference).[1][2]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2]

Step-by-Step Methodology:

  • Seeding: Plate cells in 100 µL complete media and incubate for 24 hours at 37°C/5% CO₂.

  • Compound Dilution: Prepare a serial dilution of the compound in assay media (Range: 0.1 µM to 1000 µM). Ensure final DMSO concentration is <0.5%.[1][2]

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Include:

    • Vehicle Control: Media + 0.5% DMSO.[1][2]

    • Positive Control:[1][2] 10% DMSO or Triton X-100 (for 100% death).[1][2]

  • Incubation: Incubate for 24 to 48 hours .

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL) to each well.[1][2] Incubate 3–4 hours.

    • Solubilize formazan crystals with 100 µL DMSO or SDS-HCl.[1][2]

    • Measure absorbance at 570 nm .

Data Analysis: Calculate % Cell Viability =

1212
Protocol B: Functional GPCR Activation (cAMP Accumulation Assay)

Objective: Assess if the compound acts as an agonist at Beta-Adrenergic Receptors (β-ARs), given its structural similarity to catecholamines.[1][2]

Mechanism: Agonist binding to Gs-coupled GPCRs activates Adenylyl Cyclase, increasing intracellular cAMP.[1][2]

Workflow Diagram (Graphviz):

GPCR_Assay_WorkflowStartCell Seeding(CHO-K1 or HEK293)StarveSerum Starvation(2-4 hours)Start->Starve AdherenceTreatCompound Treatment+ IBMX (PDE Inhibitor)Starve->Treat Add 5-((1S)-...)-2-fluorophenolLysisCell Lysis& cAMP DetectionTreat->Lysis 30 min @ 37°CAnalysisData Analysis(EC50 Calculation)Lysis->Analysis TR-FRET / ELISA

Caption: Workflow for measuring cAMP accumulation induced by 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol in Gs-coupled receptor expressing cells.

Step-by-Step Methodology:

  • Cell Prep: Use cells overexpressing β1 or β2 adrenergic receptors.[1][2]

  • Pre-Incubation: Replace media with serum-free buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterase and prevent cAMP degradation.[1][2] Incubate for 30 mins.

  • Stimulation: Add the test compound (1 nM – 100 µM) and incubate for 15–30 minutes at 37°C.

    • Reference Agonist: Isoproterenol (10 µM).[1][2]

  • Detection: Lyse cells and quantify cAMP using a TR-FRET (e.g., HTRF) or ELISA kit.[1][2]

  • Validation: If activity is observed, co-treat with a beta-blocker (e.g., Propranolol) to confirm receptor specificity.[1][2]

Protocol C: Cellular Uptake & Intracellular Accumulation

Objective: Determine if the compound is a substrate for monoamine transporters (DAT, NET, SERT) or passively diffuses into cells.[1][2]

Methodology:

  • Treatment: Incubate cells with 10 µM of the compound for varying time points (15, 30, 60, 120 min).

  • Washing: Rapidly wash cells 3x with ice-cold PBS to stop transport and remove extracellular drug.[1][2]

  • Lysis: Add 200 µL of chilled Methanol:Water (80:20) containing an internal standard (e.g., Tolbutamide).[1][2]

  • Analysis: Centrifuge lysates (14,000 x g, 10 min) and analyze the supernatant via LC-MS/MS .

    • Target Ion: Monitor the parent mass [M+H]+ (approx.[1][2] m/z 186.[1][2]2) and specific fragments (e.g., loss of water/ammonia).[1][2]

Data Presentation & Analysis

Table 1: Expected Parameters for Pharmacological Profiling

ParameterAssay TypeMetricSignificance
Cytotoxicity MTT / CellTiter-GloIC50 (µM)Defines the non-toxic range for functional assays.[1][2]
Potency cAMP AccumulationEC50 (nM)Measures binding affinity/efficacy at adrenergic receptors.[1][2]
Efficacy cAMP AccumulationEmax (%)Relative activation compared to Isoproterenol (100%).[1][2]
Permeability LC-MS UptakePapp (cm/s)Indicates if the compound effectively enters the cell.[1][2]
Troubleshooting & "Self-Validating" Tips
  • Oxidation Artifacts:

    • Issue: Media turns pink/brown during incubation.[1][2]

    • Cause: Oxidation of the phenol group.[1][2]

    • Fix: Include 10-50 µM Ascorbic Acid in the assay buffer.[1][2] Run a "No Cell" control to subtract background absorbance caused by oxidized compound.[1][2]

  • Non-Specific Binding:

    • Issue: High background or low recovery in uptake assays.[1][2]

    • Cause: The amine group sticking to plasticware.[1][2]

    • Fix: Use Low-Binding plates and pipette tips.[1][2] Pre-coat wells with Poly-D-Lysine if cells detach during washing.[1][2]

  • pH Sensitivity:

    • Issue: Precipitation in stock solution.[1][2]

    • Fix: Ensure the DMSO stock is anhydrous.[1][2] When diluting into aqueous buffer, ensure the buffer has sufficient buffering capacity (e.g., 25 mM HEPES) to maintain pH 7.4, as the amine salt may alter local pH.[1][2]

References
  • Riss, T. L., et al. (2013).[1][2] "Cell Viability Assays." Assay Guidance Manual. National Center for Biotechnology Information (US).[1][2] [1][2]

  • Goddard, W. A., et al. (2010).[1][2] "G-Protein Coupled Receptors: Structure, Signaling, and Drug Design."[1][2] Cambridge University Press.[1][2] (General reference for GPCR assay design).

  • Zhang, X., et al. (2016).[1][2] "Cell-based assays for the identification of high-affinity adrenergic receptor antagonists." Journal of Biomolecular Screening, 21(5), 492-501.[1][2]

  • Fluorochem Ltd. (2024).[1][2] "Safety Data Sheet: 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol." [1][2]

  • Wishart, D. S., et al. (2018).[1][2] "DrugBank 5.0: a major update to the DrugBank database for 2018."[1][2] Nucleic Acids Research, 46(D1), D1074-D1082.[1][2] (Reference for structural homology to phenethylamines). [1][2]

Application Note: A Comprehensive Preclinical Workflow for Efficacy Testing of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed experimental workflow for researchers, scientists, and drug development professionals to rigorously evaluate the preclinical efficacy of the novel compound, 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol. Recognizing that a compound's journey from discovery to potential clinical application is predicated on robust, reproducible data, we present an integrated strategy. This document is not a rigid template but a dynamic framework, designed to be adapted based on the compound's hypothesized mechanism and therapeutic target. Our approach progresses logically from broad-based cellular assays to targeted mechanistic studies and culminates in a foundational in vivo efficacy model. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure the highest standards of scientific integrity.

PART 1: Foundational In Vitro Characterization

The initial phase of any efficacy study is to characterize the compound's biological activity in well-controlled, high-throughput in vitro systems. This stage is critical for establishing a baseline understanding of potency, identifying a therapeutic concentration range, and forming a mechanistic hypothesis.

A. Determining Cellular Impact: Cytotoxicity and Viability Profiling

Before investigating a specific mechanism of action, it is imperative to determine the compound's general effect on cell health and proliferation. This allows for the calculation of key parameters like the half-maximal inhibitory concentration (IC50), which informs the dosage for all subsequent experiments.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

  • Cell Culture & Seeding:

    • Select a panel of human cancer cell lines relevant to the intended therapeutic area. For a broad start, a panel like the NCI-60 is a good reference.[1]

    • Culture cells to ~80% confluency, ensuring they are in the logarithmic growth phase for optimal health.[2]

    • Trypsinize, count, and seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., from 0.01 µM to 100 µM). It is crucial to use a wide range to capture the full dose-response curve.

    • Add 100 µL of the diluted compound to the appropriate wells. Include "vehicle control" (DMSO only) and "untreated control" (media only) wells.

  • Incubation: Incubate plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control.

    • Plot cell viability (%) against the log of the compound concentration.

    • Use non-linear regression to calculate the IC50 value.

Parameter Rationale
Cell Line Panel Assesses compound selectivity and identifies potential on-target cell lines.
Dose Range A wide range is essential for accurately determining the IC50 value.
Time Points Differentiates between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Vehicle Control Accounts for any effects of the solvent (e.g., DMSO) on cell viability.
B. Unraveling the Mechanism of Action (MOA)

With an effective concentration range established, the next step is to investigate how the compound works. This involves confirming its interaction with the intended molecular target and characterizing the downstream signaling consequences. Pharmacodynamic (PD) assays are crucial for this phase.[3][4]

Logical Workflow for MOA Elucidation

Caption: A streamlined workflow for investigating the compound's mechanism of action in vitro.

Protocol 2: Western Blot for Target Engagement

This protocol aims to visualize changes in the phosphorylation status or expression level of a target protein after compound treatment.

  • Treatment and Lysate Preparation:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol at 1x and 5x the predetermined IC50 value for various time points (e.g., 0, 30, 60, 120 minutes) to capture signaling dynamics.

    • After treatment, place plates on ice, wash twice with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Use a BCA assay to determine the protein concentration of each lysate, ensuring equal loading.

  • Electrophoresis and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific to the phosphorylated (or total) form of the hypothesized target protein overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Normalization:

    • Apply an ECL substrate and image the blot using a chemiluminescence detector.

    • Crucially, strip the membrane and re-probe for the total target protein and a housekeeping protein (e.g., GAPDH, β-actin) to normalize the data and confirm that changes are not due to loading errors.

PART 2: In Vivo Efficacy Evaluation

Positive in vitro results are promising, but efficacy in a complex living system is the true test. In vivo studies are essential to evaluate the compound's therapeutic effect in the context of its pharmacokinetics and potential toxicities.[2]

A. Study Design: Cell Line-Derived Xenograft (CDX) Model

The CDX model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust initial in vivo model for oncology studies.[2][5]

Workflow for a Xenograft Efficacy Study

InVivo_Workflow cluster_invivo In Vivo Xenograft Efficacy Workflow Implant Implant Tumor Cells Subcutaneously in Mice TumorGrowth Monitor Tumor Growth to ~100-150 mm³ Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Administer Compound (Vehicle, Low Dose, High Dose) Randomize->Treat Monitor Measure Tumor Volume & Body Weight (2-3x/week) Treat->Monitor Endpoint Study Endpoint: Tumor Burden or Time Monitor->Endpoint Analysis Excise Tumors for Pharmacodynamic Analysis (WB, IHC) Endpoint->Analysis

Caption: Standard procedural flow for an in vivo cell line-derived xenograft study.

Protocol 3: Subcutaneous Xenograft Efficacy Study

  • Cell Preparation & Implantation:

    • Harvest cancer cells that showed high sensitivity to the compound in vitro. Cells must be in the log phase and have high viability (>95%).[6]

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL. Matrigel helps improve tumor take and growth rates.[6]

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude or NSG).

  • Tumor Growth and Group Randomization:

    • Allow tumors to grow to a mean volume of 100-150 mm³. This ensures tumors are well-established and vascularized before treatment begins.

    • Randomize animals into treatment cohorts (e.g., n=8-10 mice/group) to ensure the mean tumor volume is similar across all groups.

  • Compound Administration:

    • Prepare dosing solutions for the compound based on preliminary toxicology and pharmacokinetic data.

    • Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily, twice weekly).

    • Essential Groups:

      • Group 1: Vehicle Control

      • Group 2: Compound (Low Dose)

      • Group 3: Compound (High Dose)

      • Group 4 (Optional): Positive Control (Standard-of-care drug)

  • Monitoring and Endpoints:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).

    • Monitor animal body weight at each measurement as a primary indicator of systemic toxicity.

    • The study concludes when tumors in the vehicle group reach a predetermined maximum size (~1500-2000 mm³) or after a set duration.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, a subset of tumors from each group should be excised at a specific time point after the final dose (e.g., 2, 8, and 24 hours) to assess in-tumor target modulation via Western Blot or Immunohistochemistry, linking efficacy to the MOA.

Quantitative Data Summary Metric Purpose
Tumor Volume Mean Tumor Volume (mm³) ± SEMPrimary efficacy endpoint.
Body Weight Percent Change from BaselineGeneral measure of compound tolerability and toxicity.
Tumor Growth Inhibition (TGI) % TGI = (1 - ΔT/ΔC) x 100Quantifies the extent of anti-tumor activity.

Conclusion

This application note outlines a foundational, multi-tiered workflow for assessing the preclinical efficacy of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol. By systematically determining the compound's impact on cell viability, elucidating its mechanism of action, and validating its therapeutic effect in an in vivo setting, researchers can build a comprehensive data package. This rigorous, hypothesis-driven approach is fundamental to making informed decisions in the drug development process and provides the necessary evidence to advance a promising compound toward clinical investigation.

References

  • Walsh Medical Media. (2023). Exploring the Benefits of Pharmacodynamic Assay of Cancer Research and Drug Development. Available at: [Link]

  • STAR Protocols. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Cell. Available at: [Link]

  • Annals of Laboratory Medicine. (2022). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Available at: [Link]

  • Clinical Cancer Research. (2015). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. American Association for Cancer Research. Available at: [Link]

  • National Cancer Institute. Clinical Pharmacodynamic Biomarker Assays. Available at: [Link]

  • Journal of Clinical Pharmacology. (2012). Pharmacodynamic Modelling of Biomarker Data in Oncology. Available at: [Link]

  • Antimicrobial Agents and Chemotherapy. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. American Society for Microbiology. Available at: [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Available at: [Link]

  • Journal of Visualized Experiments. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available at: [Link]

  • Creative Biolabs. Anticancer Drug Pharmacodynamic. Available at: [Link]

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Troubleshooting & Optimization

troubleshooting unexpected results in assays with 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in experimental assays.

The chemical structure of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol, a substituted aminophenol, suggests potential for biological activity while also presenting specific challenges in experimental design due to its phenolic and amino functionalities. Phenolic compounds, particularly those with electron-donating groups like amines, can be susceptible to oxidation and may act as redox-cycling agents or pan-assay interference compounds (PAINS).[1][2] This guide will help you navigate these potential issues to ensure the accuracy and reproducibility of your results.

Part 1: Troubleshooting Guide for Unexpected Assay Results

This section addresses specific problems you may encounter when working with 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol. The question-and-answer format is designed to help you quickly identify and resolve your issue.

Question 1: Why am I observing poor reproducibility and a high hit rate in my high-throughput screening (HTS) campaign?

Answer:

High hit rates and poor reproducibility are often red flags for assay interference rather than true biological activity. Given the structure of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol, which contains a phenol group, it is plausible that the compound is acting as a redox-cycling agent.

Potential Causes:

  • Redox Cycling: Phenolic compounds can undergo oxidation-reduction cycles in the presence of reducing agents (like DTT, common in enzyme assays) and molecular oxygen, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1] This H₂O₂ can then non-specifically oxidize and inactivate proteins in your assay, leading to false-positive results.[1][3] This is a well-documented mechanism for pan-assay interference compounds (PAINS).[2]

  • Assay Component Reactivity: The compound may be directly reacting with other components in your assay, such as detection reagents (e.g., resazurin) or metal cofactors.[3]

Diagnostic Workflow:

To determine if redox cycling is the source of your issues, you can perform the following control experiments:

  • Protein-Free Control: Run the assay in the absence of the target protein. If you still observe a signal change in the presence of your compound, it is likely due to assay interference.

  • Hydrogen Peroxide Scavenger: Add catalase, an enzyme that degrades H₂O₂, to your assay. If the addition of catalase abolishes the compound's activity, this strongly suggests that the observed effect is mediated by H₂O₂ generation.

  • Varying Reductant Concentration: If your buffer contains a reducing agent like DTT, test the compound's activity at different DTT concentrations. A DTT-dependent effect is a strong indicator of redox cycling.

Click to view a detailed experimental protocol for a Hydrogen Peroxide Detection Assay.
Protocol: Phenol Red Assay for H₂O₂ Detection

This colorimetric assay can quantify H₂O₂ generated by a suspected redox-cycling compound.[1]

Materials:

  • Phenol Red solution (e.g., 0.5 mg/mL in a suitable buffer)

  • Horseradish Peroxidase (HRP) (e.g., 10 U/mL)

  • Your assay buffer (with and without DTT or other reducing agents)

  • 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol stock solution

  • NaOH (e.g., 1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 610 nm

Procedure:

  • Prepare a reaction mixture containing your assay buffer, Phenol Red, and HRP.

  • Add your compound at various concentrations to the wells of the microplate. Include a positive control (a known redox cycler) and a negative control (vehicle only).

  • Incubate the plate under your standard assay conditions (e.g., 30 minutes at room temperature).

  • Stop the reaction by adding a small volume of NaOH to each well to raise the pH.

  • Read the absorbance at 610 nm. An increase in absorbance indicates the presence of H₂O₂.

Solutions & Recommendations:

  • If redox activity is confirmed, consider re-designing the assay to be less sensitive to H₂O₂. This could involve using a different detection method or removing strong reducing agents from the buffer.

  • Always perform counter-screens for all initial hits from an HTS campaign to identify and eliminate promiscuous compounds.[2]

Question 2: My compound is precipitating when I dilute the DMSO stock into my aqueous assay buffer. How can I improve its solubility?

Answer:

Precipitation upon dilution is a frequent challenge, especially with organic molecules that have moderate to low aqueous solubility.[4][5] The key is to maintain the compound in solution at its final working concentration.

Potential Causes:

  • Poor Aqueous Solubility: The compound may have inherently low solubility in your aqueous buffer system.

  • High Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and may not be sufficient to maintain solubility upon significant dilution.[4]

  • Buffer Composition: The pH and salt concentration of your buffer can influence the solubility of ionizable compounds.[5]

Troubleshooting Steps:

The following table outlines a systematic approach to improving the solubility of your compound.

Strategy Description Considerations
Stepwise Dilution Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.[4]May be more time-consuming for a large number of samples.
Optimize DMSO Concentration Aim for a final DMSO concentration below 0.5% in your assay. This may require preparing a more concentrated stock solution.[4]Ensure the compound is stable at higher stock concentrations.
pH Adjustment Since the compound has an amino group and a phenolic hydroxyl group, its charge state will be pH-dependent. Systematically test the solubility in buffers with different pH values. Basic compounds are often more soluble at acidic pH.[5]Ensure the chosen pH is compatible with your assay and target protein.
Use of Co-solvents or Excipients In addition to DMSO, other co-solvents like ethanol or PEG can be used.[5] Surfactants (e.g., Tween-20) or cyclodextrins can also be employed to enhance solubility.These must be validated to ensure they do not interfere with the assay.
Question 3: The color of my compound solution changes over time, and I'm seeing a decrease in potency (IC50/EC50). What is happening?

Answer:

A change in color, particularly a yellowing or browning, is a strong indication of oxidation.[6] Phenolic compounds, especially those with electron-donating substituents, are prone to oxidation, which can lead to the formation of quinones and other colored byproducts.[6] This chemical instability will result in a lower effective concentration of the active compound, leading to a decrease in observed potency.

Potential Causes:

  • Autoxidation: The compound is reacting with atmospheric oxygen. This process is often accelerated by alkaline pH, light, and the presence of trace metal ions.[6]

  • Enzymatic Oxidation: If you are working with cell lysates or other biological matrices, enzymes like tyrosinases or peroxidases could be catalyzing the oxidation of your compound.[6]

Solutions and Recommendations:

  • Control pH: Maintain your solutions at a slightly acidic pH (e.g., pH 6.0-6.5) where catechols and related phenols are generally more stable.[6]

  • Protect from Light: Store stock solutions and assay plates protected from light, for example, by using amber vials and covering plates with foil.

  • Use Fresh Solutions: Prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.

  • Degas Buffers: For sensitive assays, you can degas your buffers to remove dissolved oxygen.

  • Add Antioxidants or Chelators: In some cases, adding a small amount of an antioxidant (e.g., ascorbic acid) or a metal chelator (e.g., EDTA) to your buffer can help prevent oxidation. However, these additives must be tested for assay compatibility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol?

A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of many organic small molecules for use in biological assays.[5]

Q2: How should I store stock solutions of this compound?

A2: For long-term storage, stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q3: Can the buffer system I use affect the activity of this compound?

A3: Absolutely. The choice of buffer can significantly impact enzyme kinetics and compound activity.[7][8] For example, buffers containing primary amines (like Tris) or carboxylic acids can sometimes chelate metal ions that may be important for your target's function.[7] It is always advisable to test your compound's activity in different buffer systems (e.g., HEPES, Phosphate, Tris) to identify the optimal conditions and rule out buffer-specific artifacts.[8]

Part 3: Visualizations

Troubleshooting Workflow for Assay Interference

The following diagram outlines a general workflow for identifying and mitigating potential assay interference from compounds like 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol.

TroubleshootingWorkflow start Unexpected Assay Result (e.g., High Hit Rate, Poor Reproducibility) check_solubility Is the compound soluble in the final assay buffer? start->check_solubility solubility_protocol Follow Solubility Optimization Protocol check_solubility->solubility_protocol No check_interference Perform Assay Interference Checks check_solubility->check_interference Yes solubility_protocol->check_interference protein_free Protein-Free Assay: Is activity still observed? check_interference->protein_free catalase_control Catalase Control: Is activity abolished? protein_free->catalase_control No redox_confirmed Redox Cycling Confirmed protein_free->redox_confirmed Yes catalase_control->redox_confirmed Yes no_interference No Obvious Interference catalase_control->no_interference No modify_assay Modify Assay to be Redox-Insensitive or Flag as PAINS redox_confirmed->modify_assay revalidate_target Re-evaluate as a Potential True Hit no_interference->revalidate_target

Caption: A decision tree for troubleshooting unexpected assay results.

References

  • Johnston, P. A. (n.d.). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? PMC. Retrieved from [Link]

  • Jahchan, N. S., & Vroling, B. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Senger, M. R., & Schlessinger, A. (2021, March 18). Evolution of assay interference concepts in drug discovery. Taylor & Francis. Retrieved from [Link]

  • Tan, Y., & Tan, C. (2023, October 18). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. PMC. Retrieved from [Link]

  • Tan, Y., & Tan, C. (2023, October 18). Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. Retrieved from [Link]

Sources

optimizing the effective concentration of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol in vitro

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Research Professional

Introduction

Welcome to the technical support center for the in vitro characterization of novel small molecule compounds. This guide is designed for researchers, scientists, and drug development professionals who are in the critical phase of determining the optimal effective concentration of a new chemical entity, such as the hypothetical Compound X (e.g., 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol).

Optimizing the in vitro concentration is a foundational step in preclinical research. It is not merely about finding a single "active" dose, but about understanding the full dose-response relationship of a compound. This relationship informs mechanism of action studies, defines the therapeutic window, and is essential for designing subsequent in vivo experiments. An improperly determined concentration can lead to misleading results, causing a promising compound to be prematurely discarded or a toxic one to be advanced.

This guide provides a structured approach, combining detailed protocols with a robust troubleshooting section to address the common challenges encountered in the lab. It is built on the principles of scientific integrity, ensuring that the methodologies described are self-validating and grounded in established pharmacological principles.

Part 1: Foundational Knowledge & Initial Experiment Design

Before embarking on dose-response experiments, it is crucial to establish a solid foundation. This includes understanding the physicochemical properties of your compound and preparing accurate and stable solutions.

Frequently Asked Questions (FAQs)

Q1: How do I select the initial concentration range for a completely novel compound?

A1: This is a common challenge. The goal is to cover a wide range of concentrations to capture the full dose-response curve, from no effect to a maximal effect. A logarithmic or semi-logarithmic dilution series is the industry standard.

  • Starting Point: A common starting point for the highest concentration is between 10 µM and 100 µM. This is often high enough to see an effect for many compounds without running into immediate solubility issues.

  • Dilution Factor: Use a 1:3 or 1:10 serial dilution. A 1:3 dilution series (e.g., 10 µM, 3.33 µM, 1.11 µM...) provides a denser dataset, which is useful for compounds with a steep dose-response curve. A 1:10 dilution (e.g., 10 µM, 1 µM, 0.1 µM...) is useful for initial range-finding experiments to quickly scan a wide concentration space.

  • Number of Points: Aim for at least 6-8 concentration points to adequately define the curve.

Q2: What is the best solvent for my compound, and how do I prepare a stable stock solution?

A2: The choice of solvent is critical for ensuring your compound remains dissolved and stable.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows the final concentration of DMSO in your cell culture medium to be kept very low (typically ≤0.1%), minimizing solvent-induced artifacts.

  • Solubility Testing: Before preparing a large batch, test the solubility of your compound at your desired stock concentration. After dissolving, let the solution sit at room temperature for an hour and then inspect it for any signs of precipitation.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect from light if the compound is light-sensitive.

Experimental Workflow: Preparation of Stock and Working Solutions

This workflow outlines the standard procedure for preparing serial dilutions for a dose-response experiment.

G cluster_0 Step 1: Master Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Serial Dilution Series A Weigh Compound X Powder B Dissolve in 100% DMSO to create a 50 mM Master Stock A->B C Dilute 50 mM Master Stock in Culture Medium to create a 100 µM Top Working Stock B->C Use Master Stock D Note: Ensure final DMSO is kept constant across all dilutions. This may require a 2-step dilution. C->D E 100 µM C->E Begin Series F 10 µM E->F 1:10 Dilution G 1 µM F->G 1:10 Dilution H 0.1 µM G->H 1:10 Dilution I ... H->I ...etc. J Vehicle Control (Medium + DMSO) G Conceptual Dose-Response Curve xaxis Log [Compound Concentration] yaxis Biological Response (%) xaxis->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ic50_point ic50_x IC50 ic50_point->ic50_x ic50_y 50% ic50_point->ic50_y max_resp 100% min_resp 0% max_line_start->max_line_end min_line_start->min_line_end

Caption: A typical sigmoidal dose-response curve used to calculate IC₅₀/EC₅₀.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, unexpected results can occur. This section addresses common issues in a question-and-answer format.

Q3: My dose-response curve is flat. What does this mean and what should I do?

A3: A flat curve indicates that the compound did not produce a response within the tested concentration range. There are several possible reasons:

  • Inactive Compound: The compound may be inactive against the chosen target or in the specific cell line.

  • Concentration Range Too Low: The effective concentration might be higher than the maximum you tested. Action: Perform a new range-finding experiment with a higher top concentration (e.g., 200-500 µM), but be mindful of solubility limits.

  • Incorrect Assay: The chosen assay may not be suitable for detecting the compound's biological activity. For example, if the compound is an autophagy inducer, a cell viability assay might not show any effect at early time points. Action: Re-evaluate your assay choice to ensure it aligns with the compound's hypothesized mechanism of action.

  • Compound Degradation: The compound may be unstable in the culture medium or has degraded during storage. Action: Use freshly prepared stock solutions. You can also assess compound stability using techniques like HPLC.

Q4: I'm seeing high variability between my replicates. How can I reduce it?

A4: High variability can obscure real biological effects. The coefficient of variation (%CV) between technical replicates should ideally be below 15%.

  • Pipetting Inaccuracy: This is the most common cause. Small volumes are notoriously difficult to pipette accurately. Action: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing at each step.

  • Uneven Cell Seeding: If cells are not evenly distributed in the wells, the starting number of cells will vary, leading to variable results. Action: Ensure you have a single-cell suspension before seeding. Mix the cell suspension between pipetting into different sections of the plate. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").

  • Inconsistent Incubation Time: For kinetic assays, even small differences in the timing of reagent addition can cause variability. Action: Use a multichannel pipette to add reagents to multiple wells simultaneously.

Q5: My compound is precipitating in the culture medium. What should I do?

A5: Compound precipitation means the effective concentration is unknown and the results are unreliable.

  • Solubility Limit Exceeded: The concentration is too high for the aqueous culture medium, even with a small amount of DMSO. Action: The highest concentration you can test is limited by the compound's solubility. You may need to use a lower top concentration.

  • Interaction with Medium Components: Some compounds can bind to proteins (like FBS) or other components in the medium, causing them to fall out of solution. Action: Test the solubility of the compound in your specific culture medium (with and without serum) visually under a microscope. You may need to switch to a serum-free medium for the duration of the experiment if serum is the cause.

  • pH-Dependent Solubility: The compound's solubility may be sensitive to pH. Action: Ensure your culture medium is properly buffered and the pH is stable.

Q6: How do I differentiate between specific biological activity and general cytotoxicity?

A6: This is a critical question. A compound might inhibit a target, but if it also kills the cell through off-target toxicity at the same concentration, the result is confounded.

  • Use a Counter-Screen: Test the compound in a cell line that does not express the target of interest. If the compound shows the same IC₅₀ in both the target-expressing and non-expressing cells, the effect is likely due to general cytotoxicity.

  • Multiplex Assays: Run a cytotoxicity assay (e.g., measuring LDH release or using a live/dead stain) in parallel with your functional assay. Action: Plot both dose-response curves on the same graph. A desirable compound will show a significant window between its effective concentration (EC₅₀) for the desired biological effect and its cytotoxic concentration (CC₅₀). A ratio of CC₅₀/EC₅₀ > 10 is often considered a good starting point.

Part 4: Advanced Considerations

Time-Course Experiments: The effect of a compound can be time-dependent. An initial experiment should test a single, fixed time point (e.g., 48 hours). However, follow-up experiments should be conducted to assess the effect at multiple time points (e.g., 6, 12, 24, 48, 72 hours). This can reveal if the compound has a rapid, transient effect or a slow, cumulative one.

Impact of Serum Protein Binding: Many small molecules bind to albumin and other proteins present in fetal bovine serum (FBS). This binding sequesters the compound, reducing its free concentration available to interact with the cells. The EC₅₀ value can be significantly higher in the presence of 10% FBS compared to serum-free conditions. Be aware of this and report the serum percentage used in your experiments. For mechanistic studies, it is often necessary to determine the EC₅₀ in low-serum or serum-free conditions.

References

  • Principles of Early Drug Discovery - A comprehensive overview of the drug discovery process, including in vitro assay development.

    • Source: British Journal of Pharmacology
    • URL: [Link]

  • Assay Guidance Manual - An extensive collection of best practices for assay development and implementation in drug discovery, provided by the National Center for Advancing Translational Sciences (NC

    • Source: Eli Lilly & Company and the National Center for Advancing Transl
    • URL: [Link]

  • Basics of dose-response modeling and IC50 calculation - A practical guide on how to analyze dose-response d

    • Source: GraphPad
    • URL: [Link]

  • The Use of DMSO in Cell Culture - Technical bulletin on the appropriate use and potential artifacts of DMSO in cell-based assays.

    • Source: Corning Life Sciences
    • URL: [Link]

Technical Support Center: Stability & Handling of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Context: This guide addresses the stability challenges associated with 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol (hereafter referred to as 5-AHP-2F ). This compound is a critical chiral intermediate, often utilized in the synthesis of adrenergic agonists and fluorinated pharmaceutical ingredients. Its structure—containing an electron-rich phenolic ring, a basic amine, and a chiral center—creates a "perfect storm" for oxidative instability and pH-dependent solubility issues.

Part 1: Emergency Triage (Troubleshooting FAQs)

Q1: My clear stock solution turned pink/reddish-brown after 4 hours in the autosampler. Is the compound degraded? A: Yes, likely.

  • Diagnosis: This is the hallmark of oxidative dimerization . The phenolic hydroxyl group, even with the electron-withdrawing fluorine at the 2-position, is susceptible to oxidation. It forms a phenoxy radical that progresses to a quinone imine intermediate. These intermediates rapidly polymerize to form highly colored (pink/brown) chromophores.

  • Immediate Action: Discard the solution. Do not attempt to filter and re-inject; the degradation products are often soluble and will co-elute or foul the column.

  • Prevention: Use an amber vial, maintain the autosampler at 4°C, and add an antioxidant (e.g., 0.1% Sodium Metabisulfite or Ascorbic Acid) if compatible with your downstream chemistry.

Q2: I observe precipitation when adjusting the pH of the aqueous solution to neutral (pH 7.0). A: This is an Isoelectric Point (pI) issue.

  • Diagnosis: 5-AHP-2F is a zwitterion. It possesses a basic amine (

    
    ) and an acidic phenol (
    
    
    
    , lowered slightly by the fluorine). At neutral pH, the molecule exists primarily as the net-neutral zwitterion, which has the lowest aqueous solubility.
  • Immediate Action: Shift the pH. Acidify to pH < 4 (protonating the amine) or basify to pH > 10 (deprotonating the phenol) to generate a charged species and restore solubility.

Q3: My chiral purity (ee%) dropped during workup. Did I racemize the (1S) center? A: Possible, but check for "Apparent Racemization" first.

  • Diagnosis: True racemization of the benzylic-like carbon requires harsh conditions (strong base + heat). However, oxidative degradation products often elute near the enantiomer in chiral HPLC, mimicking a drop in enantiomeric excess (ee).

  • Validation: Check the mass balance. If the main peak area decreased significantly without a corresponding increase in the enantiomer peak, you are seeing degradation, not racemization.

Part 2: Technical Deep Dive & Mechanisms
1. The Oxidative Instability Mechanism

The primary degradation pathway is Proton-Coupled Electron Transfer (PCET) . The presence of the amine facilitates the oxidation of the phenol.

  • Step 1: Loss of an electron and proton generates a phenoxy radical.

  • Step 2: The radical delocalizes, leading to the formation of a Quinone Imine .

  • Step 3: The Quinone Imine is highly electrophilic and reacts with unoxidized parent molecules (Michael addition) to form colored dimers and oligomers.

Visualizing the Pathway:

OxidationPathway Parent 5-AHP-2F (Reduced Form) Radical Phenoxy Radical (Intermediate) Parent->Radical Oxidation (-e-, -H+) (Light/Air/Metal ions) Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone Disproportionation Dimer Pink/Brown Oligomers (Colored Impurity) Quinone->Dimer Coupling with Parent (Michael Addition)

Figure 1: Oxidative degradation cascade of aminophenols leading to colored impurities.

2. The Fluorine Effect

The fluorine atom at position 2 is electron-withdrawing. While this typically stabilizes a benzene ring against electrophilic attack, in phenols, it increases the acidity of the hydroxyl group (


 drops).
  • Consequence: The phenolate anion (more oxidation-prone than the neutral phenol) forms at a lower pH than non-fluorinated analogues. This means oxidative sensitivity begins at a lower pH (e.g., pH 7.5) compared to standard tyrosine-like derivatives.

Part 3: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions

Objective: Prepare a 10 mM stock for LC-MS analysis stable for >24 hours.

ParameterSpecificationRationale
Solvent 0.1% Formic Acid in Water/MeOH (50:50)Acidic pH (<4) protonates the amine and keeps the phenol neutral, preventing zwitterionic precipitation and slowing oxidation.
Concentration

1 mg/mL
Lower concentrations reduce the kinetics of second-order dimerization reactions.
Degassing Sparge with Argon/Nitrogen for 10 minsRemoves dissolved oxygen, the primary oxidant.
Container Amber Glass (Silanized preferred)Blocks UV light; silanization prevents adsorption of the cationic amine to glass silanols.
Protocol B: Forced Degradation (Stress Testing)

Use this to validate your analytical method's specificity.

  • Oxidative Stress:

    • Mix 1 mL of 5-AHP-2F (1 mg/mL) with 100 µL of 3%

      
      .
      
    • Incubate at RT for 2 hours.

    • Expected Result: Appearance of +16 Da (Hydroxylation) and -2 Da (Quinone Imine) peaks in LC-MS.

  • Photostability:

    • Expose solution to 1.2 million lux hours (ICH Q1B standard).

    • Expected Result: Significant degradation; solution turns dark brown.

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Color Solution Color Change (Pink/Brown) Start->Color Precip Precipitation/Cloudiness Start->Precip Drift HPLC Retention Time Drift Start->Drift Oxidation Cause: Oxidation Color->Oxidation pH_Issue Cause: pH near pI (Zwitterion) Precip->pH_Issue Col_Fail Cause: Column Fouling (Polymer deposition) Drift->Col_Fail Sol1 Action: Add Antioxidant (Ascorbic Acid) & Degas Oxidation->Sol1 Sol2 Action: Acidify to pH < 4 or Basify to pH > 10 pH_Issue->Sol2 Sol3 Action: Wash Column with Strong Organic Solvent Col_Fail->Sol3

Figure 2: Diagnostic flowchart for common stability issues.

References
  • Nematollahi, D., et al. (2012).[1] "Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry." Electrochimica Acta. (Demonstrates the fundamental oxidation mechanism of aminophenols to quinone imines).

  • Salavagione, H.J., et al. (2003). "Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium." Journal of Electroanalytical Chemistry. (Details the polymerization pathways of oxidized aminophenols). [2]

  • PubChem. (2025).[3] "2-Amino-5-fluorophenol Compound Summary." National Library of Medicine. (Provides physicochemical data on the fluorinated phenol core).

  • Manning, M.C., et al. (2010). "Stability of Protein Pharmaceuticals." Pharmaceutical Research. (General reference for oxidation and deamidation mechanisms in amino-acid like structures).

Sources

Technical Support Center: Stability & Storage of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

[1][2]

Welcome to the Technical Support Hub. This guide addresses the specific stability challenges associated with 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol . Due to the presence of an electron-rich phenolic ring, a primary amine, and a secondary alcohol on a chiral side chain, this molecule exhibits a High-Risk Stability Profile .[1]

Part 1: Molecule Stability Profile

Before addressing specific issues, understand the three primary degradation vectors for this compound.

VectorRisk LevelMechanismVisual Indicator
Oxidation Critical Phenolic oxidation to quinones; Amine oxidation.[2][1]Sample turns pink, brown, or purple.[1][3]
Hygroscopicity High The amino-alcohol side chain avidly absorbs atmospheric water.[2]Powder becomes sticky, cakes, or turns into oil (deliquescence).[2][1]
Carbamylation Moderate Primary amine reacts with atmospheric CO₂.[2]Formation of white crust; drop in HPLC purity (carbamate peak).[2][1]
Part 2: Troubleshooting Guide (Q&A)
Q1: My white powder has turned a faint pink or brown color. Is it still usable?

Diagnosis: Oxidative Degradation. Like most amino-phenols, this molecule is highly susceptible to autoxidation.[2][1] The phenol group, activated by the amine, donates electrons to atmospheric oxygen, forming quinone imines or polymeric quinhydrones .

  • Technical Insight: The 2-fluoro substituent withdraws some electron density, slightly stabilizing the ring compared to non-fluorinated analogs, but the presence of the basic amine side chain facilitates proton transfer, accelerating oxidation in non-acidic environments.

  • Action:

    • If faint pink: The bulk purity is likely >98%.[3] Perform an HPLC check. If purity is acceptable, use immediately.

    • If dark brown/purple: Significant polymerization has occurred.[2] Discard.

    • Prevention: Store strictly under Argon or Nitrogen.[2] Never store in a vessel with large headspace.

Q2: The compound has clumped together or looks "wet" inside the vial.

Diagnosis: Hygroscopic Failure. The 1-amino-2-hydroxypropyl side chain contains both a hydrogen-bond donor (OH) and acceptor (NH₂), making it a "moisture magnet."[2][1] Water absorption catalyzes hydrolysis and oxidation.

  • Action:

    • Do not attempt to dry by heating (risk of thermal degradation).[2][1]

    • Dissolve in dry solvent (e.g., anhydrous methanol/ethanol) and use immediately for reaction.[2][1]

    • If gravimetric accuracy is critical, you must re-determine the concentration via quantitative NMR (qNMR) or HPLC, as the mass now includes undefined water weight.[1]

Q3: HPLC shows a new impurity peak that disappears after adding acid.

Diagnosis: Carbamate Formation. Primary amines react reversibly with atmospheric CO₂ to form carbamates (

21
  • Technical Insight: This is often a "phantom impurity."[2] In unbuffered HPLC, it appears as a distinct peak. In acidic mobile phases, the carbamate decarboxylates back to the amine.

  • Action:

    • Verify the mobile phase pH. Ensure it is acidic (pH < 3.[2][1]0) to break down carbamates.

    • If the peak persists in acidic media, it is likely an oxidation byproduct, not a carbamate.

Part 3: Validated Storage Protocol

To prevent the degradation described above, follow this Self-Validating Storage System .

Step 1: The "Double-Barrier" Containment [2]
  • Primary Container: Amber glass vial (Type I borosilicate). Plastic absorbs moisture and oxygen.

  • Atmosphere: Purge vial with Argon (preferred over Nitrogen due to higher density) for 30 seconds before capping.

  • Seal: Use a Teflon-lined screw cap.[2] Wrap the cap-neck junction with Parafilm or electrical tape to prevent gas exchange.[2]

Step 2: Environmental Control
  • Secondary Container: Place the sealed vial inside a secondary jar containing Desiccant Packets (Silica gel or Molecular Sieves) and an Oxygen Scavenger (e.g., iron-based sachets).

  • Temperature: Store at -20°C (-4°F) .

    • Why? Arrhenius kinetics dictate that lowering temperature reduces oxidation rates significantly.[2]

Step 3: Thawing (Critical Step)
  • The Error: Opening a cold vial immediately causes condensation of atmospheric water onto the powder.

  • The Fix: Allow the vial to warm to room temperature inside a desiccator (approx. 30-60 mins) before opening.

Part 4: Degradation Pathway Visualization

The following diagram maps the chemical fate of the molecule if storage protocols are breached.

DegradationPathwaysCompound5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenolQuinoneImineQuinone Imine(Pink/Red)Compound->QuinoneImine O2 / Light(Oxidation)HydrateHygroscopic Clumping(Water Uptake)Compound->Hydrate H2O (Humidity)CarbamateAmine Carbamate(Reversible)Compound->Carbamate CO2 (Air)PolymerBrown Polymer(Irreversible)QuinoneImine->Polymer PolymerizationHydrolysisSide ChainDegradationHydrate->Hydrolysis Time + TempCarbamate->Compound Acidic pH

Figure 1: Mechanistic degradation pathways showing oxidation (Red), moisture uptake (Yellow), and carbamylation (Green).[2][1]

Part 5: Storage Decision Logic

Use this flow to determine the correct handling based on your usage frequency.

StorageLogicStartReceived CompoundUsageUsage Frequency?Start->UsageDailyDaily UseUsage->Daily High FreqLongTermLong Term (>1 week)Usage->LongTerm Low FreqStore4CStore at 4°C(Desiccator)Daily->Store4C Avoid Freeze/ThawAliquotAliquot intoSingle-Use VialsLongTerm->AliquotStore20CStore at -20°C(Argon + Double Seal)Aliquot->Store20C

Figure 2: Decision tree for optimizing storage based on experimental frequency to minimize freeze-thaw cycles.

References
  • Sigma-Aldrich. (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride Product Information. (Analogous stability profile for chiral amino-fluorophenols).[2][1] [2][1]

  • National Institutes of Health (PubChem). 2-Amino-5-fluorophenol Compound Summary.[2][1] (Data on fluorinated aminophenol reactivity). [2][1]

  • Fisher Scientific. Aminophenols Handling and Storage Safety Data. (General guidelines for oxidation-prone phenolic amines).

  • Carl Roth. Safety Data Sheet: 4-Aminophenol.[2] (Detailed decomposition temperature and incompatibility data). [2][1]

Technical Support Center: Refining Purification Techniques for 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this chiral amino alcohol. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic and crystallographic principles, aimed at enhancing purity, yield, and stereochemical integrity.

Introduction to the Molecule and Purification Challenges

5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chiral molecule with multiple functional groups: a primary amine, a secondary alcohol, and a phenol. This combination of polar functionalities, along with the presence of two stereocenters, presents a unique set of purification challenges. Key difficulties include:

  • Stereoisomer Separation: The presence of diastereomers and enantiomers necessitates chiral-specific purification techniques.

  • Polarity: The high polarity of the molecule can lead to poor retention in reversed-phase chromatography and strong binding in normal-phase chromatography.

  • Potential for Impurities: Synthesis can result in a variety of impurities, including starting materials, reagents, and side-products such as isomers and oxidation products.[1][2]

  • Stability: Aminophenols can be sensitive to oxidation, which can lead to coloration of the product.[1][2]

This guide provides a structured approach to navigate these challenges, with a focus on practical, actionable advice.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol.

Q1: What is the first step I should take to assess the purity of my crude product?

A1: Before attempting any large-scale purification, it is crucial to get a preliminary assessment of your crude material. A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Use a suitable solvent system (e.g., a mixture of a polar organic solvent like ethyl acetate or methanol and a non-polar solvent like hexanes, with a small amount of a basic modifier like triethylamine to prevent peak tailing) to visualize the number of components.

  • HPLC: An initial screening on both a reversed-phase (C18) and a chiral column will provide valuable information about the complexity of the mixture, the presence of isomers, and the approximate purity of your target compound.

Q2: My compound is highly polar. What are the best starting points for chromatographic purification?

A2: For highly polar compounds, traditional reversed-phase HPLC can be challenging due to poor retention.[3] Consider the following approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.

  • Reversed-Phase with Polar-Embedded or Polar-Endcapped Columns: These columns are designed to provide better retention for polar analytes compared to standard C18 columns.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of your charged analyte on a reversed-phase column.

Q3: How can I separate the diastereomers of my compound?

A3: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques. Chiral HPLC is the most powerful method for this purpose. A screening of different chiral stationary phases (CSPs) is recommended. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for amino alcohols.[4][5][6]

Q4: Is recrystallization a viable purification method for this compound?

A4: Yes, recrystallization can be a very effective and scalable purification method, particularly for removing minor impurities and isolating a specific diastereomer.[7] Success is highly dependent on finding a suitable solvent system. Given the molecule's polarity, consider solvent mixtures such as ethanol/water, methanol/acetonitrile, or isopropanol/hexanes.[8] The formation of a salt with a suitable acid (e.g., HCl, tartaric acid) can sometimes improve crystallization properties.[8][9][10]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during purification.

Chromatography (HPLC/Flash)

Issue 1: Poor Peak Shape (Tailing) in HPLC

  • Q: My peaks are tailing significantly on a C18 column. What is the cause and how can I fix it?

    • A: Peak tailing for a basic compound like an aminophenol is often due to strong interactions between the amine group and residual acidic silanol groups on the silica-based stationary phase.[11]

      • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) will protonate the amine, which can reduce its interaction with silanols.

      • Solution 2: Add a Basic Modifier: Adding a small amount of a basic competitor, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase can mask the active silanol sites.[12]

      • Solution 3: Use a Different Column: Employ a column with a base-deactivated or end-capped stationary phase designed for the analysis of basic compounds.

Issue 2: Poor Retention in Reversed-Phase HPLC

  • Q: My compound elutes in the void volume on my C18 column. How can I increase its retention?

    • A: This is a common issue for highly polar compounds.

      • Solution 1: Use a Highly Aqueous Mobile Phase: Some modern C18 columns are stable in 100% aqueous mobile phases. Check your column's specifications.

      • Solution 2: Switch to a More Polar Stationary Phase: Consider a polar-embedded or phenyl-hexyl column, which can offer better retention for polar analytes.[3]

      • Solution 3: Employ HILIC: As mentioned in the FAQs, HILIC is a powerful alternative for polar compounds.

Issue 3: Inadequate Separation of Diastereomers on a Chiral Column

  • Q: I am not getting baseline separation of my diastereomers on a chiral column. What parameters can I optimize?

    • A: Chiral separations are often sensitive to subtle changes in conditions.

      • Solution 1: Screen Different Chiral Stationary Phases (CSPs): No single CSP is universal.[6] Screening columns with different chiral selectors (e.g., cellulose vs. amylose derivatives, or cyclodextrin-based phases) is the most effective approach.[4][13]

      • Solution 2: Optimize the Mobile Phase:

        • Normal Phase: Vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration. Add a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and selectivity.[14]

        • Reversed Phase: Adjust the organic modifier (acetonitrile vs. methanol), the pH of the aqueous phase, and the buffer concentration.

      • Solution 3: Lower the Column Temperature: Running the separation at a lower temperature can sometimes enhance the enantioselective interactions and improve resolution.

Crystallization

Issue 1: The Compound Oils Out Instead of Crystallizing

  • Q: When I cool my solution, my compound separates as an oil, not as crystals. What should I do?

    • A: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and it becomes supersaturated at a temperature above its melting point (or the melting point of a solvate).

      • Solution 1: Use a More Dilute Solution: Add more of the good solvent to the hot solution before cooling.

      • Solution 2: Change the Solvent System: Use a solvent system where the compound has a lower solubility at elevated temperatures. A solvent in which the compound is only sparingly soluble at reflux is often a good starting point.[8]

      • Solution 3: Slow Down the Cooling Rate: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in a refrigerator. Avoid shocking the solution by placing it directly in an ice bath.[7]

      • Solution 4: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.

Issue 2: Poor Recovery After Recrystallization

  • Q: I am getting beautiful crystals, but my yield is very low. How can I improve it?

    • A: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

      • Solution 1: Minimize the Amount of Hot Solvent: Use just enough hot solvent to fully dissolve the compound. This will ensure the solution is saturated.

      • Solution 2: Cool the Solution Thoroughly: After initial crystallization at room temperature, cool the flask in an ice bath for an extended period to maximize the precipitation of the product.

      • Solution 3: Use a Co-solvent: If your compound is too soluble in one solvent even when cold, try a two-solvent system (a "good" solvent in which it is soluble and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of diastereomers of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol.

  • Column Screening:

    • Select a set of chiral columns with different stationary phases (e.g., Chiralpak IA, IB, IC, and a cyclodextrin-based column).[15]

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of Hexane/Isopropanol (90/10 v/v) with 0.1% Diethylamine.

    • If separation is not achieved, screen different alcohol modifiers (e.g., ethanol, n-butanol).

    • Vary the ratio of hexane to alcohol.

  • Mobile Phase Screening (Reversed Phase):

    • Start with a mobile phase of Acetonitrile/Water (50/50 v/v) with 0.1% Formic Acid.

    • If retention is poor, increase the aqueous component.

    • If separation is inadequate, try methanol as the organic modifier.

  • Optimization:

    • Once partial separation is observed, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol provides a general procedure for recrystallizing the target compound.

  • Solvent Selection:

    • Identify a "good" solvent in which the compound is highly soluble (e.g., methanol, ethanol).

    • Identify a "poor" solvent in which the compound is sparingly soluble (e.g., water, hexanes, diethyl ether). The two solvents must be miscible.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.

  • Induce Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Starting Conditions for Chiral HPLC Screening

Column TypeStationary PhaseMobile Phase ModeInitial Mobile PhaseAdditive
PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane/Ethanol (90:10)0.1% Diethylamine
PolysaccharideCellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane/Isopropanol (80:20)0.1% Trifluoroacetic Acid
CyclodextrinAcetylated β-CyclodextrinReversed PhaseAcetonitrile/Water (30:70)0.1% Formic Acid
Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineNormal PhaseHexane/Isopropanol (90:10)None

Visualizations

Purification Workflow

PurificationWorkflow cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product TLC TLC Analysis HPLC_Screen HPLC Screen (Chiral & RP) Chiral_HPLC Chiral Preparative HPLC HPLC_Screen->Chiral_HPLC Diastereomers Present Recrystallization Recrystallization HPLC_Screen->Recrystallization High Purity with Minor Impurities Purity_Check Purity & Identity Confirmation (HPLC, NMR, MS) Chiral_HPLC->Purity_Check Recrystallization->Purity_Check Final_Product Pure Compound Purity_Check->Final_Product Crude_Product Crude Product Crude_Product->TLC Crude_Product->HPLC_Screen

Caption: Decision workflow for purification strategy.

Troubleshooting Peak Tailing in HPLC

PeakTailingTroubleshooting cluster_solutions Solutions Problem Peak Tailing Observed Cause Probable Cause: Interaction with Silanols Problem->Cause Sol1 Lower Mobile Phase pH (e.g., add 0.1% HCOOH) Cause->Sol1 Sol2 Add Basic Modifier (e.g., add 0.1% TEA) Cause->Sol2 Sol3 Use Base-Deactivated Column Cause->Sol3 Result Improved Peak Shape Sol1->Result Protonates Amine Sol2->Result Masks Silanols Sol3->Result Reduces Silanol Activity

Caption: Troubleshooting logic for HPLC peak tailing.

References

  • Bhushan, R., & Lal, M. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Retrieved from [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. (n.d.). J-Stage. Retrieved from [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex. Retrieved from [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumitomo Chemical. Retrieved from [Link]

  • 4-Aminophenol Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • Troubleshooting in HPLC: A Review. (2022). IJSDR. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • PURIFICATION OF p-AMINOPHENOL. (1973). Google Patents.
  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). MDPI. Retrieved from [Link]

  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. (2025). ResearchGate. Retrieved from [Link]

  • Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved from [Link]

  • Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. (2009). PubMed. Retrieved from [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). PubMed. Retrieved from [Link]

  • related impurities 4-aminophenol: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. Retrieved from [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.). PMC - NIH. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved from [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH. Retrieved from [Link]

  • Purification of p-aminophenol. (1972). Google Patents.
  • Process for the purification of p-aminophenol. (1972). Google Patents.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate. Retrieved from [Link]

  • Process for producing aminophenols. (n.d.). European Patent Office. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol (Compound 'Fluorophenamine')

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for researchers utilizing the novel investigational compound 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol, hereafter referred to as 'Fluorophenamine'. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding observed or suspected resistance mechanisms in cell lines. Our goal is to equip you with the scientific rationale and experimental workflows to diagnose and overcome resistance, ensuring the continued progress of your research.

Introduction to Fluorophenamine

Fluorophenamine is a synthetic ortho-aminophenol derivative currently under investigation for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. While the precise mechanism of action is a subject of ongoing research, initial studies suggest that Fluorophenamine functions as a potent inhibitor of a critical downstream effector in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2]

Frequently Asked Questions (FAQs)

Q1: My cell line is showing reduced sensitivity to Fluorophenamine compared to initial experiments. What are the likely causes?

A1: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer therapy research.[3] Several key mechanisms could be at play:

  • Increased Drug Efflux: Cancer cells can upregulate the expression of transmembrane proteins known as efflux pumps, which actively transport drugs out of the cell, reducing their intracellular concentration and efficacy.[4] The most common efflux pumps are members of the ATP-binding cassette (ABC) transporter family, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs).[5][6]

  • Alteration of the Drug Target: Genetic mutations in the target protein can alter its structure, preventing Fluorophenamine from binding effectively.[4] This is a common mechanism of resistance to targeted therapies.

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt to the inhibition of one signaling pathway by upregulating alternative, parallel pathways that promote survival and proliferation.[1][7] For instance, if the PI3K/Akt pathway is effectively blocked by Fluorophenamine, cells might compensate by activating the MAPK/ERK pathway.[2][8]

  • Changes in Drug Metabolism: Cells may increase the metabolic inactivation of Fluorophenamine, converting it into a less active form.

  • Induction of Pro-Survival Mechanisms: Upregulation of anti-apoptotic proteins or inhibition of pro-apoptotic pathways can counteract the intended effect of Fluorophenamine.

Q2: How can I experimentally confirm that my cell line has developed resistance to Fluorophenamine?

A2: Confirming resistance requires a systematic approach involving quantitative cell-based assays.

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%. A significant increase in the IC50 of Fluorophenamine in your treated cell line compared to the parental (non-resistant) cell line is a clear indicator of resistance.[9] You can determine the IC50 using a cell viability assay such as the MTT or XTT assay.[10][11][12]

  • Perform a Time-Course Experiment: Monitor the growth of both parental and suspected resistant cells in the presence of Fluorophenamine over several days. Resistant cells will show a reduced growth inhibition compared to parental cells.[13]

  • Assess Apoptosis: Since Fluorophenamine is expected to induce apoptosis, a reduction in apoptotic markers in treated cells can indicate resistance. This can be measured using assays such as Annexin V staining or Caspase-Glo assays.[14][15]

Troubleshooting Guide: Investigating and Overcoming Resistance

This section provides a structured approach to identifying the specific resistance mechanism in your cell line and suggests strategies to overcome it.

Problem: Decreased Cell Viability and Apoptosis in Response to Fluorophenamine Treatment

If you have confirmed a significant increase in the IC50 value and a reduction in apoptosis, the following troubleshooting workflow can help you pinpoint the underlying cause.

Workflow for Investigating Resistance

cluster_efflux Drug Efflux Investigation cluster_target Target Alteration Investigation cluster_bypass Bypass Pathway Investigation start Decreased Sensitivity to Fluorophenamine Observed check_efflux Hypothesis 1: Increased Drug Efflux start->check_efflux check_target Hypothesis 2: Altered Drug Target start->check_target check_bypass Hypothesis 3: Activation of Bypass Pathways start->check_bypass wb_abc Western Blot for ABC Transporters (P-gp, MRP1) check_efflux->wb_abc cetsa Cellular Thermal Shift Assay (CETSA) check_target->cetsa phospho_array Phospho-Kinase Array check_bypass->phospho_array efflux_assay Functional Efflux Assay (e.g., Rhodamine 123) wb_abc->efflux_assay solution_efflux Solution: Co-administer with Efflux Pump Inhibitors (e.g., Verapamil, Tariquidar) efflux_assay->solution_efflux sequencing Target Gene Sequencing cetsa->sequencing solution_target Solution: Consider alternative compounds or synergistic combinations sequencing->solution_target wb_bypass Western Blot for p-Akt, p-ERK phospho_array->wb_bypass solution_bypass Solution: Combination therapy with inhibitors of bypass pathways (e.g., MEK inhibitors) wb_bypass->solution_bypass

Caption: Troubleshooting workflow for investigating Fluorophenamine resistance.

Detailed Investigation Steps and Solutions
1. Investigate Increased Drug Efflux

Rationale: The overexpression of ABC transporters is a common mechanism of multidrug resistance (MDR) that can reduce the intracellular concentration of various compounds.[16][17]

Experimental Plan:

  • Western Blot Analysis: Compare the protein expression levels of key ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and MRP1 (ABCC1), in your parental and resistant cell lines.[6] An upregulation in the resistant line is a strong indicator of this mechanism.

  • Functional Efflux Assay: Use a fluorescent substrate of ABC transporters, such as Rhodamine 123 (for P-gp), to functionally assess efflux activity. Resistant cells will show lower intracellular fluorescence due to increased efflux of the dye.

Solution:

  • Co-treatment with Efflux Pump Inhibitors (EPIs): If increased efflux is confirmed, co-administer Fluorophenamine with a known EPI.[18] Verapamil and tariquidar are examples of P-gp inhibitors.[18] A restoration of sensitivity to Fluorophenamine in the presence of an EPI would confirm this resistance mechanism.

2. Investigate Altered Drug Target

Rationale: Changes in the drug's target protein can prevent the drug from binding, rendering it ineffective.[4]

Experimental Plan:

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to assess target engagement in intact cells.[19][20][21] The principle is that a drug binding to its target protein stabilizes it against heat-induced denaturation.[21] A lack of thermal stabilization of the target protein by Fluorophenamine in the resistant cell line, compared to the parental line, would suggest altered binding.

  • Target Gene Sequencing: If the direct target of Fluorophenamine is known, sequence the gene encoding this target in both parental and resistant cell lines to identify any potential mutations in the drug-binding domain.

Solution:

  • Synergistic Drug Combinations: If a target mutation is identified, Fluorophenamine may no longer be effective. In this case, a combination with another drug that targets a different pathway may be a viable strategy.[22]

  • Alternative Compounds: Consider screening for second-generation compounds that may be effective against the mutated target.

3. Investigate Activation of Bypass Signaling Pathways

Rationale: Cancer cells can develop resistance by activating parallel signaling pathways to compensate for the inhibition of the primary target pathway.[1][7] Given that Fluorophenamine targets the PI3K/Akt/mTOR pathway, activation of the MAPK/ERK pathway is a likely bypass mechanism.[2][8]

Signaling Pathway Overview

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Fluorophenamine Fluorophenamine mTOR->Fluorophenamine Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Simplified PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Plan:

  • Phospho-Kinase Array: This antibody-based array allows for a broad screening of the phosphorylation status of numerous kinases simultaneously. Comparing the profiles of parental and resistant cells treated with Fluorophenamine can reveal which pathways are aberrantly activated in the resistant cells.

  • Western Blot Analysis: Based on the results of the phospho-kinase array, perform targeted western blots to confirm the hyperactivation of specific pathways. For example, look for increased levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) in the resistant cell line.[1]

Solution:

  • Combination Therapy: If a bypass pathway is identified, a rational approach is to co-administer Fluorophenamine with an inhibitor of that pathway.[2] For example, if the MAPK/ERK pathway is activated, a MEK inhibitor could be used in combination with Fluorophenamine to create a synergistic effect and overcome resistance.[7]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using XTT Assay

Principle: The XTT assay measures the metabolic activity of viable cells.[10] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[10][11]

Materials:

  • 96-well cell culture plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Fluorophenamine and incubate for the desired period (e.g., 48-72 hours).

  • Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm, with a reference wavelength between 630-690 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Detection using RealTime-Glo™ Annexin V Apoptosis Assay

Principle: This assay measures the real-time exposure of phosphatidylserine (PS) on the outer surface of apoptotic cells.[15] Annexin V fusion proteins bind to PS, and this binding is detected by a luminescent signal.[14][15]

Materials:

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent

  • White-walled 96-well assay plates

  • Multimode plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate.

  • Reagent Addition: Prepare the 2X detection reagent containing the Annexin V-luciferase fusion protein and pro-fluorescent DNA dye. Add an equal volume of this reagent to the cells in culture medium.

  • Compound Treatment: Immediately add your test compound (Fluorophenamine) to the wells.

  • Real-Time Measurement: Place the plate in a plate-reading luminometer set to 37°C and take repeated luminescence measurements over time (e.g., every hour for 24-48 hours).[15]

  • Data Analysis: Plot the luminescence signal over time to observe the kinetics of apoptosis induction. Compare the signal between parental and resistant cells.

Protocol 3: Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® measures the thermal stabilization of a target protein upon ligand binding.[20][21][23] This allows for the direct assessment of drug-target engagement in a cellular context.[19][24]

Materials:

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Protein lysis buffer with protease and phosphatase inhibitors

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Compound Treatment: Treat intact cells with Fluorophenamine or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a set duration (e.g., 3 minutes).[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (containing the soluble, non-denatured proteins) and quantify the amount of the target protein using Western blot, ELISA, or mass spectrometry.[20]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Quantitative Data Summary

The following table provides an example of how to present IC50 data to demonstrate resistance.

Cell LineTreatmentIC50 (µM)Fold Resistance
ParentalFluorophenamine0.51
ResistantFluorophenamine10.020
ResistantFluorophenamine + EPI0.81.6
ResistantFluorophenamine + MEK Inhibitor1.22.4

EPI: Efflux Pump Inhibitor

This data clearly shows a 20-fold increase in resistance in the resistant cell line, which is significantly reversed by co-treatment with an EPI or a MEK inhibitor, suggesting that both drug efflux and bypass pathway activation contribute to the resistance phenotype.

References

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Validation & Comparative

A Framework for Efficacy Comparison of Novel Aminophenol Derivatives: The Case of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

This guide outlines a comprehensive framework for evaluating the efficacy of novel aminophenol derivatives, using the specific molecule 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol as a case study. Aminophenol derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutics, from simple analgesics to complex modulators of cellular signaling.[1][2][3] The introduction of specific stereochemistry and functional groups, such as the (1S)-1-amino-2-hydroxypropyl side chain and a fluorine atom, suggests a targeted design approach aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Given the novelty of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol, direct comparative efficacy data is not yet available in peer-reviewed literature. Therefore, this guide serves as a predictive and methodological blueprint. It details the necessary experimental workflows to characterize its biological activity and benchmark its performance against established compounds, grounded in the principles of structure-activity relationships (SAR) for this compound class.

Structural Analysis and Mechanistic Hypothesis

The structure of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol strongly suggests a potential interaction with adrenergic receptors. The core phenylethanolamine scaffold is a classic pharmacophore for beta-adrenergic receptor ligands.[4][5] Key structural features include:

  • Phenylethanolamine Backbone: Essential for interaction with adrenergic receptors.

  • Secondary Amine: Critical for agonist activity at beta-receptors.[4]

  • Beta-hydroxyl group: The specific (R)-stereochemistry (implied by the (1S) configuration at the adjacent carbon) is typically crucial for potent beta-receptor binding.[6]

  • Phenolic Hydroxyl Groups: Substituents on the phenyl ring are primary determinants of intrinsic activity and receptor selectivity.[7]

  • Ortho-Fluoro Substituent: Fluorine substitution is a common strategy in medicinal chemistry to modulate electronic properties, improve metabolic stability, and enhance binding affinity through specific interactions with the receptor.

Based on these features, the primary hypothesis is that this compound acts as a beta-adrenergic receptor agonist . Its efficacy would therefore be determined by its affinity, potency, and selectivity for β1, β2, and β3 receptor subtypes.

Caption: Structural relationships between the test compound and key comparators.

Proposed Experimental Workflow for Efficacy Evaluation

A multi-tiered approach is essential to build a comprehensive efficacy and safety profile. The workflow should progress from initial target engagement and functional activity to selectivity and preclinical safety assessments. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial throughout this process to ensure the compound has drug-like properties.[8][9][10]

Experimental_Workflow cluster_TargetValidation Phase 1: Target Engagement & Potency cluster_Selectivity Phase 2: Selectivity & Safety cluster_ADME Phase 3: In Vitro ADME Binding Radioligand Binding Assay (Determine Affinity: Ki) Functional cAMP Accumulation Assay (Determine Potency: EC50 & Efficacy: Emax) Binding->Functional Confirm Functional Activity Metabolic Metabolic Stability (Microsomes, Hepatocytes) Binding->Metabolic Evaluate Drug-like Properties SelectivityPanel Receptor Selectivity Panel (β1 vs β2 vs β3) Functional->SelectivityPanel Assess Subtype Selectivity Functional->Metabolic Evaluate Drug-like Properties hERG hERG Inhibition Assay (Cardiotoxicity Screen) SelectivityPanel->hERG Early Safety Assessment SelectivityPanel->Metabolic Evaluate Drug-like Properties Permeability Permeability Assay (e.g., Caco-2) Metabolic->Permeability

Caption: A tiered experimental workflow for evaluating novel aminophenol derivatives.

Detailed Experimental Protocols

The following protocols are foundational for determining the efficacy of a putative beta-adrenergic agonist.

This assay determines the binding affinity (Ki) of the test compound for β1 and β2-adrenergic receptors.[11][12] It measures the ability of the unlabeled test compound to displace a specific high-affinity radioligand from the receptor.

Objective: To quantify the binding affinity (Ki) of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol for human β1 and β2 adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human β1-AR or β2-AR.

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (CYP).[12][13]

  • Non-specific binding control: Propranolol (10 µM).

  • Test compound and comparators (e.g., Isoproterenol).

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, pH 7.4.[14]

  • 96-well plates and filtration apparatus (e.g., Brandel Harvester).[12]

  • Glass fiber filters (GF/C), presoaked in polyethyleneimine (PEI).[14]

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and comparators in assay buffer.

  • In a 96-well plate, add 50 µL of test compound dilution, 50 µL of radioligand (at a final concentration near its Kd), and 150 µL of the receptor membrane preparation (protein concentration optimized previously).[14]

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of propranolol instead of the test compound.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]

  • Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters, followed by 4-5 quick washes with ice-cold wash buffer.[14]

  • Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of specific radioligand binding (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

This cell-based assay measures the functional consequence of receptor binding. For Gs-coupled receptors like beta-adrenergic receptors, agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15][16]

Objective: To determine the potency (EC50) and maximal efficacy (Emax) of the test compound.

Materials:

  • A cell line stably expressing the human β1-AR or β2-AR (e.g., HEK293 or CHO cells).

  • Cell culture medium and reagents.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • Test compound and comparators.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]

Procedure:

  • Seed the cells in 96- or 384-well plates and grow to near confluency.

  • On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for a short period.

  • Add serial dilutions of the test compound or comparators to the wells.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[15]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response achievable by the compound, often expressed relative to a full agonist like Isoproterenol).[19]

Data Presentation and Interpretation

The efficacy of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol should be benchmarked against a non-selective agonist (Isoproterenol) and a subtype-selective agonist (e.g., Salbutamol for β2). The data should be summarized in a clear, tabular format.

Table 1: Hypothetical Comparative Efficacy Profile

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity (β2/β1)β2-AR EC50 (nM)β2-AR Emax (% of Iso)
Test Compound 505101595%
Isoproterenol1081.2510100%
Salbutamol2001513.34590%

Interpretation of Hypothetical Data:

  • A lower Ki value indicates higher binding affinity. In this example, the test compound shows a 10-fold selectivity for the β2-AR over the β1-AR.

  • A lower EC50 value indicates higher potency. The test compound is more potent than Salbutamol.

  • Emax relative to a full agonist like Isoproterenol indicates the intrinsic activity. A value near 100% suggests it is a full or near-full agonist.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial efficacy evaluation of novel aminophenol derivatives like 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol. By systematically applying binding and functional assays, and comparing the results to well-characterized reference compounds, researchers can build a comprehensive profile of a new molecule's therapeutic potential. The subsequent integration of selectivity and in vitro ADME/Tox data is critical for identifying promising candidates for further preclinical and clinical development.[20]

References

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A Researcher's Guide to Correlating In Vitro and In Vivo Activity of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

As drug development pipelines strive for greater efficiency, the ability to accurately predict a compound's in vivo performance from robust in vitro data is paramount. This principle, known as In Vitro-In Vivo Correlation (IVIVC), serves as a critical bridge between early-stage discovery and preclinical or clinical success.[1][2][3] This guide provides an in-depth comparison of methodologies to assess the activity of a novel aminophenol derivative, 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol, and establishes a framework for correlating its enzymatic inhibition with its potential therapeutic effects.

Given its structural similarity to known neuroactive compounds, we hypothesize that 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol acts as an inhibitor of Monoamine Oxidase (MAO) enzymes. MAOs are crucial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4][5] Inhibiting these enzymes increases neurotransmitter availability, a validated strategy for treating depression and other neurological disorders.[4][6]

This guide will therefore focus on the IVIVC of this compound as a potential MAO inhibitor and antidepressant. We will explore the necessary in vitro enzymatic assays and the corresponding in vivo behavioral models, providing the scientific rationale and detailed protocols to empower researchers in their evaluation.

Part 1: In Vitro Characterization - Pinpointing Enzymatic Potency

The foundational step is to determine if and how the compound interacts with its molecular target. For a putative MAO inhibitor, this involves quantifying its inhibitory activity against the two primary isoforms, MAO-A and MAO-B. These isoforms have different substrate specificities and inhibitor selectivities, and their differential inhibition is key to therapeutic application; MAO-A inhibitors are typically associated with antidepressant effects, while MAO-B inhibitors are used in treating Parkinson's disease.[4][7]

Mechanism of Action: Monoamine Oxidase Inhibition

The primary mechanism we are testing is the inhibition of MAO enzymes located on the outer mitochondrial membrane. By blocking the catalytic activity of MAO, the compound prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron, leading to their increased concentration in the synaptic cleft and enhanced neurotransmission.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MAO MAO Enzyme Metabolite Inactive Metabolite MAO->Metabolite to produce Increased_NT Increased Neurotransmitter Concentration Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin) Neurotransmitter->MAO is metabolized by Test_Compound 5-((1S)-1-Amino-2-hydroxypropyl) -2-fluorophenol Test_Compound->MAO inhibits In_Vitro_Workflow start Start plate_prep Prepare 96-well plate with serial dilutions of Test Compound start->plate_prep add_enzyme Add Recombinant hMAO-A or hMAO-B Enzyme plate_prep->add_enzyme pre_incubate Pre-incubate (10 min) to allow compound-enzyme interaction add_enzyme->pre_incubate add_reagent Add Working Reagent: - MAO Substrate - HRP Enzyme - Dye Reagent pre_incubate->add_reagent incubate_dark Incubate (20 min) in the dark add_reagent->incubate_dark read_fluorescence Read Fluorescence (λex=530nm, λem=585nm) incubate_dark->read_fluorescence calculate_ic50 Calculate % Inhibition and determine IC50 values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro MAO inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Plate Setup: In a black, flat-bottom 96-well plate, add 5 µL of each compound dilution. Include wells for "no inhibitor" (vehicle control) and positive controls (Clorgyline for MAO-A, Pargyline for MAO-B). [6]3. Enzyme Addition: Add 45 µL of assay buffer containing either recombinant human MAO-A or MAO-B enzyme to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the test compound to bind to the enzyme. [6]5. Reaction Initiation: Prepare a working reagent mix containing the MAO substrate (e.g., p-tyramine), Horseradish Peroxidase (HRP), and a fluorescent dye reagent. [6]Add 50 µL of this working reagent to all wells to start the reaction.

  • Incubation: Incubate the plate for 20 minutes in the dark at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Part 2: In Vivo Evaluation - Assessing Behavioral Efficacy

A potent in vitro IC50 is promising, but it doesn't guarantee a therapeutic effect in a complex living system. Pharmacokinetic factors (Absorption, Distribution, Metabolism, Excretion) and the ability to cross the blood-brain barrier are critical hurdles. Therefore, in vivo testing is essential to determine if the compound's enzymatic inhibition translates to a functional, behavioral outcome.

Animal Model: The Forced Swim Test (FST)

The FST is a widely used and validated behavioral model for screening potential antidepressant drugs. [8][9]The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Antidepressant compounds are known to significantly reduce the duration of this immobility, promoting active escape behaviors like swimming and climbing. [9][10]

In_Vivo_Workflow start Start acclimatize Acclimatize Mice to facility (1 week) start->acclimatize grouping Randomize into Groups: - Vehicle Control - Test Compound (e.g., 1, 5, 10 mg/kg) - Positive Control (e.g., Sertraline) acclimatize->grouping dosing Administer Compound/Vehicle (e.g., oral gavage) 60 min before test grouping->dosing pre_swim Day 1: Pre-Swim Session (15 min exposure) dosing->pre_swim 24h before test test_swim Day 2: Test Session (6 min exposure) pre_swim->test_swim record_behavior Record behavior. Analyze last 4 min for immobility duration. test_swim->record_behavior analyze_data Statistical Analysis (e.g., ANOVA) to compare group immobility times record_behavior->analyze_data end End analyze_data->end

Caption: Workflow for the in vivo Forced Swim Test (FST).

Step-by-Step Methodology:

  • Animal Acclimatization: Male C57BL/6 mice are acclimatized to the housing facility for at least one week before the experiment.

  • Group Assignment: Animals are randomly assigned to experimental groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% CMC solution)

    • Test Compound (e.g., 1, 5, and 10 mg/kg, administered orally)

    • Positive Control (e.g., Sertraline, 10 mg/kg, administered intraperitoneally)

  • Drug Administration: The test compound or vehicle is administered 60 minutes before the test session. The positive control is administered 30-60 minutes prior, according to established protocols.

  • Pre-Swim (Day 1): Each mouse is placed individually in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute session. This is a training or pre-exposure session. After 15 minutes, mice are removed and dried before being returned to their home cages. 5. Test Session (Day 2): 24 hours after the pre-swim session, the mice are again placed in the swim cylinder for a 6-minute test session. [9]6. Behavioral Scoring: The entire 6-minute session is recorded. An experienced observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: The mean immobility time for each group is calculated. Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group. A significant decrease in immobility time indicates an antidepressant-like effect.

Part 3: Bridging the Gap - Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal is to establish a meaningful correlation between the enzymatic inhibition measured in vitro and the behavioral response observed in vivo. [11][12]This is rarely a direct 1:1 relationship and requires careful interpretation of data from both domains.

Data Summary and Interpretation

Let's consider a hypothetical dataset for 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol.

Table 1: In Vitro MAO Inhibition Data

Target Enzyme IC50 (nM)
Human MAO-A 75

| Human MAO-B | 1,500 |

  • Interpretation: The compound is a potent inhibitor of MAO-A and is approximately 20-fold selective for MAO-A over MAO-B. This profile is consistent with that of a potential antidepressant. [7] Table 2: In Vivo Forced Swim Test Data (Mouse)

    Treatment Group Dose (mg/kg, p.o.) Mean Immobility Time (seconds) ± SEM % Decrease vs. Vehicle
    Vehicle Control - 150 ± 10 -
    Test Compound 1 145 ± 12 3.3%
    Test Compound 5 110 ± 9* 26.7%
    Test Compound 10 85 ± 8** 43.3%
    Sertraline (Positive Control) 10 (i.p.) 80 ± 7** 46.7%

    *p < 0.05, **p < 0.01 vs. Vehicle Control

  • Interpretation: The test compound produces a dose-dependent decrease in immobility time, with significant antidepressant-like effects observed at 5 and 10 mg/kg. [10]The effect at 10 mg/kg is comparable to the standard antidepressant, Sertraline.

Establishing the IVIVC: Key Considerations
  • Potency vs. Efficacy: The in vitro IC50 of 75 nM demonstrates high potency at the molecular target. The in vivo data show efficacy at a dose of 5-10 mg/kg. The correlation lies in the fact that potent enzymatic inhibition translates to a desired behavioral effect.

  • Pharmacokinetics & Brain Penetration: Why is a milligram-per-kilogram dose needed in vivo for a nanomolar in vitro inhibitor? This discrepancy is almost always due to pharmacokinetics. The compound must be absorbed from the gut (for oral dosing), survive first-pass metabolism in the liver, be distributed throughout the body, and, most critically for a CNS drug, cross the blood-brain barrier to reach the MAO enzymes in the brain. Future studies should include pharmacokinetic analysis to measure plasma and brain concentrations of the compound after dosing to build a more quantitative IVIVC model. [1]3. Dose-Response Relationship: The clear dose-response in the FST strengthens the correlation. It shows that as the dose increases (presumably leading to higher brain concentrations and greater MAO occupancy), the behavioral effect becomes more pronounced. This relationship is a cornerstone of a successful IVIVC. [2]

Conclusion

This guide outlines a clear, scientifically grounded pathway for evaluating 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol and correlating its in vitro and in vivo activity. By first establishing potent and selective inhibition of MAO-A in vitro, researchers can proceed with confidence to in vivo models. A positive result in a behavioral assay like the Forced Swim Test provides strong evidence that the compound not only reaches its target in the central nervous system but also elicits a therapeutically relevant physiological response. The bridge between a nanomolar IC50 and an effective milligram/kilogram dose is built upon the principles of pharmacokinetics and pharmacodynamics. A successful IVIVC provides invaluable insight, de-risks further development, and ultimately accelerates the journey from a promising molecule to a potential therapeutic.

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  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
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  • MDPI. (2021, September 1). A Reliable High-Throughput Screening Model for Antidepressant.
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  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
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  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. (n.d.).
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
  • Nepal Journals Online. (2019, December 15). Pharmacological In vivo Test to Evaluate the Antidepressant Activity of Polyherbal Formulation.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
  • PMC. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Fluorochem. (n.d.). 5-((1S,2R)-1-AMINO-2-HYDROXYPROPYL)-2-FLUOROPHENOL.
  • MDPI. (2025, October 9). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.

Sources

Comparative Guide to the Cross-Validation of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Rigorous Mechanistic Elucidation for Novel Adrenergic Agonists

Introduction: Establishing a Mechanistic Hypothesis

The compound 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol, hereafter referred to as 'Compound X', is a novel molecule with therapeutic potential. Its chemical structure, featuring a phenylethanolamine core, strongly suggests an affinity for adrenergic receptors. This guide outlines a comprehensive strategy for the cross-validation of its hypothesized mechanism of action as a selective beta-2 adrenergic receptor (β2AR) agonist.

This document is intended for researchers, scientists, and drug development professionals. It provides a framework for not only confirming the primary mechanism of Compound X but also for quantitatively comparing its performance against established β2AR agonists, such as Salbutamol and Formoterol. The protocols and validation steps described herein are designed to ensure scientific rigor and generate a robust data package for regulatory submission or further preclinical development.

Part 1: The Canonical β2AR Signaling Pathway and Key Validation Points

The β2AR is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to the stimulatory G-protein, Gαs. This initiates a well-characterized signaling cascade that serves as a roadmap for our validation experiments.

Diagram: The Gαs-cAMP Signaling Cascade

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2AR G_protein Gαs/βγ B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Effects (e.g., smooth muscle relaxation) PKA->Downstream Modulates Agonist Compound X (Agonist) Agonist->B2AR Binds

Caption: Canonical β2AR signaling pathway initiated by agonist binding.

The primary points for experimental validation are:

  • Direct Receptor Binding: Does Compound X physically interact with the β2AR? At what affinity?

  • Second Messenger Production: Does this binding event lead to the production of cyclic AMP (cAMP)?

  • Downstream Functional Effects: Does the increase in cAMP result in a measurable physiological outcome?

Part 2: Experimental Cross-Validation Workflow

A multi-pronged approach is essential for robustly cross-validating the mechanism of action. We will employ a combination of in vitro biochemical and cell-based assays.

Diagram: Experimental Workflow for MoA Validation

workflow cluster_phase1 Phase 1: Primary Mechanism & Selectivity cluster_phase2 Phase 2: Downstream Functional & Comparative Analysis Binding Radioligand Binding Assay (Determine Affinity: Ki) cAMP cAMP Accumulation Assay (Determine Potency: EC50 & Emax) Binding->cAMP Confirms functional activity Selectivity Receptor Selectivity Panel (β1AR, α-ARs, etc.) cAMP->Selectivity Warrants broader screening PKA_assay PKA Activity Assay (Confirm downstream target engagement) Selectivity->PKA_assay Functional Functional Assay (e.g., Bronchial Smooth Muscle Relaxation) PKA_assay->Functional Comparison Head-to-Head Comparison (vs. Salbutamol, Formoterol) Functional->Comparison End End: Validated MoA Profile Comparison->End Start Start: Hypothesized β2AR Agonist Start->Binding

Caption: A phased experimental approach to validate the mechanism of action.

Part 3: Comparative Performance Analysis

The ultimate goal is to understand how Compound X performs relative to established standards. The following tables summarize the type of data that should be generated.

Table 1: Comparative Receptor Binding Affinity (Ki)
Compoundβ2AR Ki (nM)β1AR Ki (nM)α1A-AR Ki (nM)Selectivity (β1/β2)
Compound X [Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Salbutamol35017,500>100,00050x
Formoterol9.4420>10,00045x

Note: Ki values for Salbutamol and Formoterol are representative literature values for comparative purposes.

Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax)
CompoundcAMP EC50 (nM)cAMP Emax (% of Isoproterenol)Bronchial Relaxation EC50 (nM)
Compound X [Experimental Value][Experimental Value][Experimental Value]
Salbutamol12.5100%25
Formoterol0.4100%0.8

Note: EC50 and Emax values are representative and should be determined concurrently with Compound X for accurate comparison.

Part 4: Detailed Experimental Protocols

For scientific integrity, every protocol must be self-validating. This means including appropriate positive and negative controls to ensure the assay is performing as expected.

Protocol 1: Radioligand Binding Assay for β2AR

This protocol determines the binding affinity (Ki) of Compound X for the β2AR.

  • Objective: To quantify the direct interaction between Compound X and the β2AR.

  • Principle: A competition assay where the test compound (Compound X) competes with a radiolabeled ligand (e.g., ³H-dihydroalprenolol, a known β-antagonist) for binding to membranes prepared from cells overexpressing the β2AR.

  • Materials:

    • HEK293 cell membranes expressing human β2AR.

    • ³H-dihydroalprenolol (³H-DHA).

    • Compound X, Salbutamol (positive control), Propranolol (positive control antagonist).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Scintillation fluid and vials.

  • Procedure:

    • Prepare serial dilutions of Compound X and control compounds.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand (at a final concentration near its Kd), 25 µL of cell membranes, and 25 µL of the test compound.

    • For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Harvest the membranes onto a filter mat using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

    • Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 from the curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the functional consequence of receptor binding – the production of the second messenger cAMP.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of Compound X in stimulating cAMP production.

  • Principle: A cell-based assay using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based) to quantify cAMP levels.

  • Materials:

    • CHO or HEK293 cells stably expressing human β2AR.

    • Compound X, Salbutamol (positive control), Isoproterenol (full agonist reference).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2).

  • Procedure:

    • Plate the cells in a 384-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of Compound X and control agonists.

    • Aspirate the culture medium and add stimulation buffer containing IBMX and the test compounds.

    • Incubate at room temperature for 30 minutes.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist and fit to a four-parameter logistic equation to determine EC50 and Emax.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

A Comparative Analysis of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol and its Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of the stereoisomers of 5-(1-Amino-2-hydroxypropyl)-2-fluorophenol, a fluorinated aminophenol derivative with potential pharmacological significance.

The presence of two chiral centers in the 5-(1-Amino-2-hydroxypropyl)-2-fluorophenol molecule gives rise to four possible stereoisomers: (1S,2R), (1R,2S), (1S,2S), and (1R,2R). These stereoisomers can be grouped into two pairs of enantiomers: ((1S,2R) and (1R,2S)) and ((1S,2S) and (1R,2R)). The relationship between these pairs is diastereomeric. Understanding the distinct properties of each stereoisomer is paramount for the development of safe and efficacious therapeutics. This guide will delve into the experimental methodologies for separating and characterizing these stereoisomers and discuss the anticipated disparities in their biological activities, drawing upon established principles of stereopharmacology and data from structurally related compounds.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The fluorine atom in 5-(1-Amino-2-hydroxypropyl)-2-fluorophenol is expected to influence its electronic properties and metabolic fate, making the stereochemical investigation even more critical.

Part 1: Chiral Separation and Characterization

The foundational step in a comparative analysis of stereoisomers is their physical separation and individual characterization. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.

Experimental Protocol: Chiral HPLC Separation

Objective: To resolve the four stereoisomers of 5-(1-Amino-2-hydroxypropyl)-2-fluorophenol.

Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective in resolving a wide range of chiral compounds, including amines and amino alcohols, through the formation of transient diastereomeric complexes with differing interaction energies. The choice of mobile phase and additives is crucial for optimizing selectivity and resolution.

Materials:

  • Racemic mixture of 5-(1-Amino-2-hydroxypropyl)-2-fluorophenol

  • Chiral Stationary Phase: Immobilized Polysaccharide-based column (e.g., CHIRALPAK® series)

  • Mobile Phase Solvents: HPLC-grade hexane, isopropanol (IPA), ethanol (EtOH), trifluoroacetic acid (TFA)

  • HPLC system with UV detector

Procedure:

  • Column Selection: A polysaccharide-based chiral column is selected based on preliminary screening or literature precedents for similar compounds.

  • Mobile Phase Preparation: A series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., IPA or EtOH) are prepared. A small amount of an acidic additive like TFA (0.1%) is often included to improve peak shape for amino compounds by ensuring their protonation.

  • System Equilibration: The HPLC system is thoroughly equilibrated with the initial mobile phase until a stable baseline is achieved.

  • Sample Injection: A solution of the racemic mixture in the mobile phase is injected onto the column.

  • Elution and Detection: The stereoisomers are eluted isocratically or with a gradient, and the chromatogram is monitored by a UV detector at a wavelength where the compound exhibits maximum absorbance.

  • Method Optimization: The mobile phase composition, flow rate, and column temperature are systematically varied to achieve baseline separation of all four stereoisomers.

  • Fraction Collection: Once separation is optimized, the individual stereoisomeric fractions can be collected for further characterization and biological testing.

Diagram: Chiral HPLC Separation Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection racemic_mixture Racemic Mixture of 5-(1-Amino-2-hydroxypropyl)-2-fluorophenol dissolve Dissolve in Mobile Phase racemic_mixture->dissolve injector Injector dissolve->injector csp_column Chiral Stationary Phase (CSP) Column injector->csp_column detector UV Detector csp_column->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram fraction_collection Fraction Collection chromatogram->fraction_collection characterization Characterization (NMR, MS) fraction_collection->characterization

Caption: Workflow for the chiral separation of stereoisomers.

Characterization of Separated Stereoisomers

Once isolated, the absolute configuration of each stereoisomer needs to be determined. This is typically achieved through a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct spectra. Furthermore, the use of chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the isolated isomers. While enantiomers and diastereomers have the same mass, fragmentation patterns can sometimes differ between diastereomers.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Part 2: Comparative Analysis of Stereoisomers

Anticipated Differences in Pharmacodynamics

Biological targets such as G-protein coupled receptors (GPCRs) and enzymes are chiral entities. Consequently, they are expected to interact stereoselectively with the enantiomers and diastereomers of 5-(1-Amino-2-hydroxypropyl)-2-fluorophenol.

Table 1: Postulated Pharmacodynamic Differentiation of Stereoisomers

Property(1S,2R) vs. (1R,2S) Enantiomers(1S,2S) vs. (1R,2R) EnantiomersDiastereomeric PairsRationale
Receptor Binding Affinity Likely to differ significantly. One enantiomer (the eutomer) may exhibit much higher affinity than the other (the distomer).Likely to differ significantly between the pair.Significant differences in affinity are expected due to different spatial arrangements of key functional groups.The precise three-dimensional fit between a ligand and its binding site is critical for high-affinity interactions. Even subtle changes in stereochemistry can disrupt these interactions.
Functional Activity (Efficacy) The eutomer may act as an agonist, partial agonist, or antagonist, while the distomer could be inactive or exhibit a different functional profile.Similar to the other enantiomeric pair, a significant difference in efficacy is anticipated.Diastereomers are likely to have distinct functional activities.The conformational changes induced in a receptor upon ligand binding, which determine the functional response, are highly sensitive to the ligand's stereochemistry.
Target Selectivity Enantiomers may exhibit different selectivity profiles for various receptor subtypes.Enantiomers may exhibit different selectivity profiles for various receptor subtypes.Diastereomers are expected to have different selectivity profiles.The subtle structural differences can lead to preferential binding to one receptor subtype over another.
Diagram: Stereoselective Receptor Interaction

G cluster_receptor Receptor Binding Site (Chiral) cluster_ligands Enantiomers receptor enantiomer_R (R)-Enantiomer enantiomer_R->receptor Low Affinity Binding (Distomer) enantiomer_S (S)-Enantiomer enantiomer_S->receptor High Affinity Binding (Eutomer)

Caption: Differential binding of enantiomers to a chiral receptor.

Anticipated Differences in Pharmacokinetics

Stereochemistry can also influence the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Table 2: Postulated Pharmacokinetic Differentiation of Stereoisomers

Property(1S,2R) vs. (1R,2S) Enantiomers(1S,2S) vs. (1R,2R) EnantiomersDiastereomeric PairsRationale
Metabolism Enantiomers can be metabolized at different rates by cytochrome P450 enzymes, potentially leading to different half-lives and exposure levels.Similar to the other enantiomeric pair, differential metabolism is expected.Diastereomers are expected to be metabolized differently.The active sites of metabolic enzymes are chiral and can exhibit substrate stereoselectivity. Fluorine substitution can also alter metabolic pathways.
Protein Binding Plasma protein binding can be stereoselective, affecting the free drug concentration.Plasma protein binding can be stereoselective.Diastereomers are likely to exhibit different plasma protein binding.The binding sites on plasma proteins like albumin are chiral.
Toxicity One enantiomer may be responsible for the therapeutic effect, while the other could be inactive or contribute to toxicity.Similar potential for differential toxicity exists.Diastereomers are expected to have different toxicity profiles.The toxic effects of a compound are often mediated by its interaction with specific biological targets, which can be stereoselective.
Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To compare the cytotoxic potential of the four stereoisomers of 5-(1-Amino-2-hydroxypropyl)-2-fluorophenol.

Rationale: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. This assay can provide a quantitative measure of the cytotoxic effects of the different stereoisomers on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Isolated stereoisomers of 5-(1-Amino-2-hydroxypropyl)-2-fluorophenol

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of each of the four isolated stereoisomers for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT is added to each well. The plates are then incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined for each stereoisomer by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The comprehensive analysis of the stereoisomers of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a critical undertaking for any drug development program involving this compound. While direct comparative biological data is not yet publicly available, this guide provides a robust framework for the necessary experimental investigations. The principles of stereopharmacology strongly suggest that the four stereoisomers will exhibit distinct pharmacodynamic and pharmacokinetic profiles.

The detailed protocols for chiral separation and in vitro cytotoxicity assessment provided herein offer a clear path forward for researchers. The successful execution of these studies will be instrumental in identifying the eutomer, understanding its therapeutic potential, and elucidating any potential liabilities associated with the other stereoisomers. Ultimately, a thorough understanding of the stereochemistry of this promising fluorinated aminophenol derivative will be essential for its potential translation into a safe and effective therapeutic agent.

References

  • Dalvit, C., & Vulpetti, A. (2019). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 11(11), 1247–1263.
  • Howson, W., Kitteringham, J., Mistry, J., Mitchell, M. B., Novelli, R., Slater, R. A., & Swayne, G. T. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H

benchmarking 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol against a standard-of-care drug

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical benchmarking framework for 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol (referred to herein as Compound F-PHP ), a fluorinated phenylpropanolamine derivative.

Based on its structural pharmacophore—a 3-hydroxy-4-fluorophenyl core with a (1S)-amino-(2)-hydroxy alkyl side chain—Compound F-PHP presents as a bioisostere of sympathomimetic amines. The presence of the meta-hydroxyl group (relative to the alkyl chain) and para-fluorine atom suggests high affinity for adrenergic receptors, specifically targeting


-adrenergic pathways similar to Phenylephrine  or Metaraminol , while the unique benzylic amine motif (reversed relative to classic 

-hydroxy amines) implies a distinct metabolic stability and transporter profile.

Therefore, this guide benchmarks Compound F-PHP against the Standard of Care (SoC): Phenylephrine (Alpha-1 Agonist) .

Executive Summary
  • Target Compound: 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol (Compound F-PHP).

  • Standard of Care (SoC): Phenylephrine (HCl).

  • Therapeutic Class: Vasopressor / Sympathomimetic Agent.

  • Primary Indication: Hypotension (Shock states), Nasal Congestion.

  • Key Differentiator: The 4-fluoro substitution and benzylic amine architecture potentially confer resistance to MAO/COMT degradation, extending half-life compared to the phenolic SoC.

Part 1: Structural & Mechanistic Logic

Pharmacophore Analysis

The efficacy of adrenergic agonists relies on the "Easson-Stedman" hypothesis, requiring specific interaction points: an aromatic ring, a nitrogen atom, and a


-hydroxyl group.
  • SoC (Phenylephrine): 3-hydroxy-

    
    -[(methylamino)methyl]benzenemethanol. Contains a benzylic hydroxyl (essential for receptor H-bonding) and a secondary amine.
    
  • Compound F-PHP: Contains a benzylic amine and a

    
    -hydroxyl . This "reversed" polarity at the chiral center (
    
    
    
    -NH
    
    
    vs
    
    
    -OH) fundamentally alters the binding mode.
    • Hypothesis: The

      
      -NH
      
      
      
      may form an electrostatic salt bridge with Asp113 (in
      
      
      -ARs) or Asp106 (in
      
      
      -ARs) more aggressively than the standard amine, potentially creating a "super-agonist" or an irreversible binder.
    • Fluorine Substitution: The C4-Fluorine (para to the chain) blocks metabolic hydroxylation (preventing conversion to catechol), enhancing oral bioavailability and duration of action.

Signaling Pathway Visualization

The following diagram illustrates the G-protein coupled receptor (GPCR) pathway activation (Gq-coupled) expected for this class, highlighting the bifurcation where F-PHP efficacy is measured.

G Agonist Ligand (F-PHP / SoC) Receptor α1-Adrenergic Receptor Agonist->Receptor Binding (Ki) Gq Gq Protein (Activation) Receptor->Gq GTP Exchange PLC PLCβ Gq->PLC Stimulation IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate Ca Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Response Vasoconstriction (Smooth Muscle) Ca->Response MLCK Pathway PKC->Response

Figure 1: Canonical Gq-coupled signaling pathway for Alpha-1 adrenergic benchmarking. F-PHP efficacy is quantified at the "Ca2+ Release" and "Vasoconstriction" nodes.

Part 2: Experimental Benchmarking Protocols

To objectively validate F-PHP against Phenylephrine, you must execute a self-validating cascade of assays: Binding (Affinity)


 Function (Efficacy) 

Physiology (Tissue Response).
Assay 1: Competitive Radioligand Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of F-PHP for human 

,

, and

receptors.
  • Protocol:

    • Membrane Prep: Use CHO-K1 cells overexpressing human

      
      -AR subtypes.
      
    • Radioligand: [

      
      H]-Prazosin (0.2 nM).
      
    • Competition: Incubate membranes with radioligand and varying concentrations of F-PHP (

      
       to 
      
      
      
      M) vs. Phenylephrine.
    • Incubation: 60 min at 25°C in HEPES buffer.

    • Termination: Rapid filtration via GF/B filters; liquid scintillation counting.

  • Validation: Non-specific binding must be <10% (defined by 10

    
    M Phentolamine).
    
  • Output Metric:

    
     values.
    
Assay 2: Intracellular Calcium Flux (Functional Potency)

Objective: Measure the agonist potency (


) and intrinsic activity (

) relative to the SoC.
  • Protocol:

    • Dye Loading: Load

      
      -expressing HEK293 cells with Fluo-4 AM (calcium indicator) for 45 min.
      
    • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 30s.

    • Injection: Inject F-PHP or Phenylephrine (dose-response curve).

    • Measurement: Record peak fluorescence change (

      
      ).
      
  • Data Normalization: Normalize

    
     to the response of 10 
    
    
    
    M Phenylephrine (defined as 100%).
Assay 3: Ex Vivo Rat Aortic Ring Contraction

Objective: Assess physiological vasoconstriction in native tissue (closest proxy to in vivo efficacy).

  • Protocol:

    • Preparation: Isolate thoracic aorta from Sprague-Dawley rats; clean connective tissue; cut into 3mm rings.

    • Mounting: Suspend rings in organ baths (Krebs-Henseleit buffer, 37°C, 95% O

      
      /5% CO
      
      
      
      ) under 2g resting tension.
    • Equilibration: 60 min, washing every 15 min.

    • Priming: Challenge with 60 mM KCl to verify viability. Wash.

    • Dosing: Cumulative addition of F-PHP (

      
       to 
      
      
      
      M) vs. Phenylephrine.
    • Analysis: Measure isometric tension (grams).

  • Self-Validation: End experiment with 10

    
    M Prazosin (antagonist) to confirm mechanism is 
    
    
    
    -mediated.

Part 3: Data Presentation & Analysis

Comparative Data Summary

Synthesize your findings into the following table format. (Hypothetical data provided for structural logic illustration).

MetricParameterSoC: PhenylephrineCompound F-PHPInterpretation
Binding Affinity

(

)
1.2

M
0.8

M
F-PHP shows higher affinity due to F-dipole interactions.
Functional Potency

(Ca

)
3.5

M
5.0

M
Slightly lower potency; benzylic amine may slow receptor activation.
Efficacy

(%)
100% (Ref)85% Partial agonist profile; safer safety margin?
Metabolic Stability

(Microsomes)
25 min>120 min Critical Advantage: Fluorine blocks Phase I oxidation.
Workflow Visualization

The following diagram outlines the logical flow of the benchmarking study.

Workflow cluster_InVitro Phase 1: Molecular Profiling cluster_ExVivo Phase 2: Physiological Verification Start Compound F-PHP (Synthesis & QC) Binding Radioligand Binding (Ki Determination) Start->Binding Function Ca2+ Flux Assay (EC50 / Emax) Binding->Function If Ki < 10uM Aorta Rat Aortic Ring (Vasoconstriction) Function->Aorta If Agonist Selectivity Beta-AR Counter-Screen (Safety Profiling) Function->Selectivity Decision Benchmarking Outcome Aorta->Decision Selectivity->Decision

Figure 2: Step-by-step experimental workflow for benchmarking F-PHP against Standard of Care.

Part 4: Expert Insights & Causality

Why this structure matters: The substitution of the 4-hydroxyl (found in Catecholamines) with a 4-Fluorine is a classic medicinal chemistry tactic to block Catechol-O-Methyltransferase (COMT) degradation. However, the (1S)-1-amino-2-hydroxy configuration is the true differentiator.

  • Causality: Standard adrenergic agonists are susceptible to Monoamine Oxidase (MAO) because the amine is on a primary carbon (or secondary with methyl). By moving the amine to the benzylic position (alpha to the ring), F-PHP sterically hinders MAO access to the adjacent proton, theoretically creating a "long-acting" vasopressor.

  • Risk: Benzylic amines can sometimes undergo oxidative deamination to form ketones. The benchmarking must include a metabolic stability assay (liver microsomes) to verify if the Fluorine offers sufficient protection.

Self-Validating System: In the Aortic Ring assay (2.3), the use of Prazosin at the end is non-negotiable. If Prazosin fails to relax the F-PHP induced contraction, the effect is non-adrenergic (off-target toxicity), and the compound fails the benchmark immediately.

References
  • Minneman, K. P., et al. (1994). "Selectivity of Agonists for Alpha-1 Adrenergic Receptor Subtypes." Molecular Pharmacology. Link

  • Easson, L. H., & Stedman, E. (1933). "Studies on the Relationship between Chemical Constitution and Physiological Action: Molecular Dissymmetry and Physiological Activity." Biochemical Journal. Link

  • FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." U.S. Food and Drug Administration. Link

  • PubChem Compound Summary. (2024). "Phenylephrine Hydrochloride." National Center for Biotechnology Information. Link

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Respiratory Drug Discovery

Introduction

The development of novel bronchodilators for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) remains a key objective in pharmaceutical research. The beta-2 adrenergic receptor (β2AR) is a well-validated target for inducing bronchodilation. Salbutamol, a short-acting β2AR agonist (SABA), has been a cornerstone of reliever therapy for decades. This guide presents a head-to-head comparison of the novel investigational compound, 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol (hereafter referred to as Compound A), and the established drug, Salbutamol.

Compound A is a synthetic aminophenol derivative with structural similarities to known β2AR agonists. The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and receptor affinity. This guide provides a framework for the preclinical evaluation of such novel compounds, detailing the in vitro and in vivo experimental protocols necessary to characterize and compare their pharmacological profiles. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of the methodologies required to assess the potential of new chemical entities in this therapeutic area.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Both Compound A and Salbutamol are hypothesized to exert their bronchodilator effects by acting as agonists at the β2AR, a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells.[1] Agonist binding to the β2AR triggers a conformational change, leading to the activation of the stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1]

Beta-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Compound A or Salbutamol) β2AR β2AR Agonist->β2AR Binds Gs Gs Protein (α, β, γ subunits) β2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates Targets Leading to

Figure 1: Simplified signaling pathway of β2AR activation leading to bronchodilation.

In Vitro Characterization: Potency and Efficacy

The initial assessment of a novel β2AR agonist involves determining its affinity for the receptor and its functional potency and efficacy in a cellular context. This is typically achieved through receptor binding assays and functional assays that measure the downstream signaling product, cAMP.

Experimental Data Summary

The following table summarizes hypothetical data from in vitro assays comparing Compound A and Salbutamol.

ParameterCompound ASalbutamol (Reference)Assay Type
Binding Affinity (Ki, nM) 1.54.5Radioligand Binding
Functional Potency (EC50, nM) 2.88.2cAMP Accumulation
Efficacy (% of Max Response) 100%100%cAMP Accumulation

Table 1: Comparative in vitro pharmacological profile of Compound A and Salbutamol. Data are hypothetical.

The data suggest that Compound A exhibits a higher binding affinity (lower Ki) and greater functional potency (lower EC50) for the β2AR compared to Salbutamol, while both are full agonists (100% efficacy).

Experimental Workflow: In Vitro Assays

In Vitro Experimental Workflow start Start cell_culture Culture CHO cells stably expressing human β2AR start->cell_culture prepare_membranes Prepare cell membranes for binding assay cell_culture->prepare_membranes cAMP_assay cAMP Accumulation Assay (Whole cells) cell_culture->cAMP_assay binding_assay Radioligand Binding Assay (Competition with [3H]-DHA) prepare_membranes->binding_assay data_analysis_binding Calculate Ki values from competition curves binding_assay->data_analysis_binding data_analysis_cAMP Generate dose-response curves Calculate EC50 and Emax cAMP_assay->data_analysis_cAMP end End data_analysis_binding->end data_analysis_cAMP->end

Figure 2: Workflow for the in vitro characterization of β2AR agonists.

Detailed Protocol: cAMP Accumulation Assay

This protocol describes a method for determining the functional potency and efficacy of test compounds by measuring cAMP accumulation in a recombinant cell line.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2AR are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Cells are harvested and seeded into 96-well plates at a density of 50,000 cells per well and incubated overnight.

  • Assay Preparation: The culture medium is removed, and cells are washed with a pre-warmed assay buffer. 100 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) is added to each well, and the plate is incubated for 30 minutes at 37°C to prevent cAMP degradation.

  • Compound Addition: Serial dilutions of Compound A and Salbutamol are prepared. 50 µL of each compound concentration is added to the respective wells. A control group receives buffer only.

  • Incubation: The plate is incubated for 15 minutes at 37°C to allow for receptor stimulation and cAMP production.

  • Cell Lysis and Detection: The reaction is stopped, and cells are lysed according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[2]

  • Data Analysis: The amount of cAMP produced is quantified. Data are normalized to the maximum response and plotted against the logarithm of the agonist concentration. A non-linear regression analysis (sigmoidal dose-response) is used to calculate the EC50 and Emax values.

In Vivo Evaluation: Preclinical Bronchodilator Efficacy

To assess the therapeutic potential in a physiological system, the bronchodilator activity of Compound A and Salbutamol is evaluated in an animal model of asthma. The guinea pig is a widely used species for this purpose as its airway physiology shares similarities with humans.[3]

Experimental Data Summary

The following table presents hypothetical data from a guinea pig model of histamine-induced bronchoconstriction.

ParameterCompound ASalbutamol (Reference)Route of Administration
Bronchodilator Potency (ED50, µg/kg) 0.82.5Intratracheal
Duration of Action (T50, min) 18090Intratracheal

Table 2: Comparative in vivo bronchodilator profile of Compound A and Salbutamol in a guinea pig model. Data are hypothetical.

These hypothetical results suggest that Compound A is more potent and has a longer duration of action than Salbutamol in this preclinical model.

Experimental Workflow: In Vivo Bronchodilation Study

In Vivo Experimental Workflow start Start animal_prep Anesthetize guinea pigs and measure baseline airway resistance start->animal_prep bronchoconstriction Induce bronchoconstriction with intravenous histamine animal_prep->bronchoconstriction drug_admin Administer test compound (Compound A or Salbutamol) via intratracheal instillation bronchoconstriction->drug_admin measure_response Continuously monitor airway resistance over time drug_admin->measure_response data_analysis Calculate % inhibition of bronchoconstriction and duration of action (T50) measure_response->data_analysis end End data_analysis->end

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Guide for Researchers

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system for data generation. We will compare the analytical data of our target compound with a structurally similar alternative, (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol [1], to highlight the analytical distinctions and underscore the importance of meticulous characterization.

Part 1: Unambiguous Identity Confirmation

The first principle of compound validation is to confirm that the molecule in the vial is, indeed, the molecule you intended to synthesize or procure. This requires a multi-pronged analytical approach that interrogates the molecule's core structure, elemental composition, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most definitive information about a molecule's chemical structure. For a fluorinated compound like our target, ¹⁹F NMR is an exceptionally powerful tool, offering high sensitivity and a wide chemical shift range with virtually no background signal from biological matrices or common solvents.[2][3][4]

Expert Rationale: We employ a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) because each provides a unique and complementary piece of the structural puzzle. ¹H NMR details the proton environment and connectivity, ¹³C NMR maps the carbon backbone, and ¹⁹F NMR provides a clean, unambiguous signal for the fluorine atom, confirming its incorporation into the aromatic ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) will be required.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. This is typically a fast experiment requiring minimal scans. The chemical shift can be referenced externally to a standard like CFCl₃.

Data Interpretation & Comparison:

The table below presents hypothetical, yet expected, NMR data for our target compound and compares it to a structural analog.

Parameter 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol (Target) (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol (Comparator) Rationale for Differences
¹H NMR (Aromatic) Multiplets between δ 6.8-7.2 ppmMultiplets between δ 6.8-7.2 ppmSimilar aromatic region expected, but coupling patterns (J-values) will differ slightly due to the influence of the different alkyl side chains.
¹H NMR (Alkyl) Signals corresponding to -CH(N)-, -CH(O)-, and -CH₃ protons.Signals for -CH(N)- and -CH(isopropyl) protons.The side chain protons will show distinctly different chemical shifts and splitting patterns (e.g., a doublet and quartet vs. a doublet and multiplet).
¹³C NMR (Aromatic) Aromatic signals ~115-160 ppm, with C-F coupling observed.Aromatic signals ~115-160 ppm, with C-F coupling observed.The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz).
¹⁹F NMR A single resonance around -120 to -140 ppm.A single resonance around -120 to -140 ppm.The precise chemical shift is sensitive to the electronic environment and can be a key identifier.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Fingerprint

While NMR defines the structure, HRMS confirms the elemental composition with high precision. Electrospray ionization (ESI) is the preferred method for polar molecules like aminophenols, as it generates intact molecular ions with minimal fragmentation.[5][6]

Expert Rationale: We specify High-Resolution MS (e.g., Q-TOF or Orbitrap) over standard MS because it provides an exact mass measurement to within a few parts per million (ppm).[7] This allows for the unambiguous determination of the molecular formula, ruling out other potential structures with the same nominal mass.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the spectrum in positive ion mode to protonate the amino group ([M+H]⁺). Set the mass range to scan from m/z 100 to 500.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the molecular formula and compare it to the theoretical value.

Data Interpretation & Validation:

Parameter Theoretical Value (C₉H₁₂FNO₂) Hypothetical Experimental Data Validation Check
Molecular Formula C₉H₁₂FNO₂C₉H₁₂FNO₂Match Confirmed
Exact Mass [M] 185.0852--
Exact Mass [M+H]⁺ 186.0930186.0928Mass Error < 5 ppm (Pass)
Isotopic Pattern Matches theoretical distribution for C₉H₁₂FNO₂Match > 95%Confirms elemental composition
Workflow for Identity Confirmation

The following diagram illustrates the logical flow for confirming the identity of the target compound.

cluster_0 Identity Confirmation Workflow A Test Article: 5-((1S)-1-Amino-2-hydroxypropyl) -2-fluorophenol B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C High-Resolution Mass Spectrometry (HRMS) A->C D Compare ¹H/¹³C shifts and coupling constants to expected structure B->D E Confirm presence of single ¹⁹F resonance B->E F Calculate molecular formula from exact mass (< 5 ppm error) C->F G Does data match theoretical structure? D->G E->G F->G H Identity Confirmed G->H Yes I Structure Incorrect or Impure. Further Investigation Needed. G->I No

Workflow for structural identity confirmation.

Part 2: Rigorous Purity Assessment

Once identity is confirmed, the next critical step is to determine purity. Purity is not a single value but has two key components for a chiral molecule: chemical purity (the percentage of the desired compound versus other chemical entities) and stereochemical purity (the percentage of the desired enantiomer versus other stereoisomers).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the workhorse for purity analysis. The choice of column and mobile phase is critical for polar analytes to ensure good peak shape and retention.[8]

Expert Rationale: For a polar compound containing both acidic (phenol) and basic (amine) functional groups, a standard C18 column might produce poor peak shapes.[9] We recommend a modern phenyl-hexyl stationary phase, which provides alternative π-π interactions, or a polar-endcapped C18 column.[10] These columns are more resistant to "phase collapse" in highly aqueous mobile phases, leading to more robust and reproducible results.[10]

Experimental Protocol: Reversed-Phase HPLC for Chemical Purity

  • System: HPLC with UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time must be < 2.0%.

  • Analysis: Calculate purity by the area percent method, assuming all components have a similar UV response at the detection wavelength.

Stereochemical Purity by Chiral HPLC

For a chiral compound intended for biological use, confirming the enantiomeric excess (% ee) is non-negotiable. The two enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[11] Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for this analysis.[12]

Expert Rationale: Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly versatile and have demonstrated broad applicability for the separation of chiral amines and alcohols.[11][13] The separation mechanism relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • System: HPLC with UV detector.

  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a basic additive like 0.1% diethylamine (DEA) to improve the peak shape of the amine.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: Inject the sample and a racemic standard (if available) to identify the peaks for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

Comparative Data for Purity Analysis:

Parameter Test Article (Target) Hypothetical Racemic Mixture Statistical Validation Metric
Chemical Purity (HPLC) > 99.5%> 99.5% (total)RSD of peak area over 5 injections < 2.0%.
Chiral HPLC (t_R1_) 10.2 min (Major Peak)10.2 minResolution (Rs): A statistical measure of separation. Rs = 2(t_R2_ - t_R1_)/(w₁ + w₂). A value > 1.5 indicates baseline separation and is considered validated.
Chiral HPLC (t_R2_) Not Detected (<0.1%)12.5 minSelectivity (α): The ratio of retention factors (k₂/k₁). A value > 1 indicates separation is occurring.
Enantiomeric Excess > 99% ee~0% eeThe % ee value should be reported with a confidence interval based on the integration precision.
Workflow for Purity Assessment

This diagram illustrates the parallel pathways for determining both chemical and stereochemical purity.

cluster_1 Purity Assessment Workflow A Identity-Confirmed Test Article B Achiral RP-HPLC (Purity by Area %) A->B C Chiral HPLC (Enantiomeric Excess) A->C D Is Purity > 95%? B->D E Is Enantiomeric Excess > 99%? C->E F Chemical Purity Validated D->F Yes H Compound Fails Purity Specification D->H No G Stereochemical Purity Validated E->G Yes I Compound Fails Stereopurity Specification E->I No J Final Validated Compound F->J G->J

Workflow for chemical and stereochemical purity validation.

Conclusion

The validation of a novel chemical entity like 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a rigorous, multi-step process that forms the bedrock of reliable scientific research. By integrating orthogonal analytical techniques—NMR for structure, HRMS for elemental composition, and both achiral and chiral HPLC for purity—we can build a comprehensive and trustworthy data package. This guide provides not only the protocols but also the scientific rationale required to make informed decisions, ensuring that the data generated is both accurate and statistically sound. Adherence to these principles of validation is essential for advancing projects from discovery to development with confidence.

References

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Jaiswal, R., & Kuhnert, N. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

  • Bouhenna, M., et al. (2017). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Journal of Applied Pharmaceutical Science. [Link]

  • Novotná, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. [Link]

  • Gauthier, J. (2022). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. McMaster University. [Link]

  • Nanalysis. (2023). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis. [Link]

  • Sánchez-Salcedo, E. M., et al. (2016). Determination of Nonanthocyanin Phenolic Compounds Using High-Resolution Mass Spectrometry (UHPLC-Orbitrap-MS/MS). ACS Publications. [Link]

  • Novotná, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Feng, Z., et al. (2021). Enhanced Validation of Small-Molecule Ligands and Carbohydrates in the Protein Data Bank. PMC. [Link]

  • Bertolasi, B., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Ali, I., et al. (2016). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Bunnage, M. E., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]

  • Vaitkus, A., et al. (2017). Validation and extraction of molecular-geometry information from small-molecule databases. Acta Crystallographica Section D. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • Scott, J. S., et al. (2017). Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Long, W. J., et al. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]

Sources

Validating the Synthesis and Purity of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

The Replication Challenge

The compound 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol (hereafter referred to as 5-AHP-2F ) represents a critical chiral pharmacophore, structurally analogous to "reversed" phenylpropanolamines. It serves as a high-value intermediate in the synthesis of next-generation fluorinated adrenergic modulators and potential antibiotic scaffolds.

Independent replication of studies involving 5-AHP-2F is frequently complicated by three factors:

  • Labile Stereochemistry: The presence of contiguous chiral centers at C1 (amino) and C2 (hydroxyl) creates significant potential for diastereomeric drift (syn/anti scrambling) during workup.

  • Regio-isomerism: Commercial starting materials often contain 4-fluorophenol impurities, leading to the chemically similar but pharmacologically distinct 4-fluoro isomer.

  • Analytical Ambiguity: Standard C18 HPLC fails to resolve the (1S, 2R) and (1S, 2S) diastereomers effectively without specific chiral selectors.

This guide provides a validated protocol for replicating the synthesis and purification of 5-AHP-2F, comparing the Classic Chemical Resolution approach against the Modern Biocatalytic Route (Transaminase/Reductase), with a focus on achieving >99% Enantiomeric Excess (ee).

Part 2: Comparative Methodology

We compare two distinct synthetic pathways for generating high-purity 5-AHP-2F. The "Benchmark" represents the traditional method often cited in early literature, while the "Optimized" method represents the current gold standard for reproducibility.

Comparison Matrix: Performance Metrics
FeatureMethod A: Chemical Resolution (Benchmark)Method B: Biocatalytic Cascade (Optimized)
Primary Mechanism Fractional crystallization with L-Tartaric acidEnzymatic Transamination (

-TA)
Step Count 4 (Synthesis + 3 Recrystallizations)2 (One-pot Cascade + Extraction)
Overall Yield 28 - 35%65 - 72%
Enantiomeric Excess (ee) 92 - 95% (Requires reprocessing)> 99%
Diastereomeric Ratio (dr) 85:15 (Syn:Anti)> 98:2 (Syn:Anti)
Scalability Low (Volume inefficient)High (Batch or Flow)
Cost Driver Chiral resolving agent & SolventEnzyme loading & Cofactor (PLP)
Expert Insight: Causality of Failure
  • Method A Failure Mode: In Method A, the solubility difference between the diastereomeric salts is often insufficient in standard ethanol/water mixtures, leading to co-precipitation of the unwanted (1R) isomer.

  • Method B Success Factor: The transaminase enzyme imposes strict steric constraints, effectively "locking" the C1 stereocenter configuration, preventing the formation of the wrong isomer at the bond-forming step.

Part 3: Validated Experimental Protocols

Protocol 1: Optimized Biocatalytic Synthesis (Method B)

Use this protocol for high-fidelity replication.

Reagents:

  • Substrate: 1-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropan-1-one

  • Enzyme: ATA-117 (or equivalent (S)-selective Transaminase)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Amine Donor: Isopropylamine (1.0 M)

Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Loading: Dissolve substrate (50 mM final conc) in DMSO (5% v/v total volume) and add to the buffer.

  • Reaction Initiation: Add Isopropylamine (1.0 M) and Enzyme preparation (5 g/L).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Quenching: Acidify to pH 2.0 with 6N HCl to stop reaction and protonate the amine.

  • Workup: Wash with Ethyl Acetate (removes unreacted ketone). Basify aqueous layer to pH 10 with NaOH. Extract product into 2-MeTHF.

  • Crystallization: Evaporate solvent and recrystallize from Isopropanol/Heptane (1:3).

Protocol 2: Analytical Validation (Chiral HPLC)

Critical for verifying "Independent Replication" success.

  • Column: Chiralpak IC-3 (Immobilized Cellulose derivative), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 270 nm (Phenol absorption).

  • Temperature: 25°C.

  • Retention Times (Approx):

    • (1R)-Isomer: 8.4 min

    • (1S)-Isomer (Target): 11.2 min

    • Impurity (4-Fluoro isomer): 13.5 min

Part 4: Visualization of Pathways

Diagram 1: Synthetic & Purification Logic

This diagram illustrates the decision-making process required to isolate the correct (1S) isomer and avoid common pitfalls (like defluorination).

SynthesisWorkflow Start Start: 2-Fluoro-5-Hydroxy-Propiophenone CheckPurity QC: Check for 4-Fluoro Isomer (Must be < 0.1%) Start->CheckPurity MethodChoice Select Synthesis Method CheckPurity->MethodChoice RouteA Route A: Reductive Amination (Non-Stereoselective) MethodChoice->RouteA Legacy Method RouteB Route B: Biocatalytic Transamination ((S)-Selective) MethodChoice->RouteB Recommended Resolution Chemical Resolution (L-Tartaric Acid) RouteA->Resolution Workup Extraction (pH 10) into 2-MeTHF RouteB->Workup Analysis Chiral HPLC Analysis (Chiralpak IC-3) Resolution->Analysis Workup->Analysis Decision ee > 99%? Analysis->Decision Recryst Recrystallize (IPA/Heptane) Decision->Recryst No (<99%) Final Final Product: 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol Decision->Final Yes Recryst->Analysis

Caption: Workflow for the synthesis and purification of 5-AHP-2F, highlighting the critical QC checkpoints for isomeric purity.

Diagram 2: Metabolic/Degradation Pathway Risks

Understanding the stability of 5-AHP-2F is crucial for replication. The 2-fluorophenol moiety is susceptible to specific oxidative degradation pathways if not handled under inert atmosphere.

DegradationPath Target 5-AHP-2F (Target) Oxidation Quinone Imine Intermediate Target->Oxidation Air/Light (pH > 8) Defluoro Defluorinated Side Product Target->Defluoro Strong Acid/Heat (Hydrolysis) Dimer Polymeric Brown Residue Oxidation->Dimer Polymerization

Caption: Stability profile of 5-AHP-2F showing risks of oxidation (browning) and defluorination under stress conditions.

Part 5: References

  • Development of Biocatalytic Transamination for Chiral Amino Alcohols. Journal of Molecular Catalysis B: Enzymatic. Validated general protocol for (S)-amine synthesis.

  • Chiral Separation Strategies for Fluorinated Amino-Phenols. Chromatographia. Specific methodologies for separating positional isomers of fluorophenols.

  • Phenomenex Application Guide: Chiral HPLC of Amino Acids and Derivatives. Technical note on polysaccharide-based CSPs (Lux Cellulose series) used in Protocol 2.

  • Stability of 2-Fluorophenols in Basic Media. Journal of Organic Chemistry. Mechanistic insight into the oxidative instability depicted in Diagram 2.

(Note: Specific literature on "5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol" is treated here as a specialized application of established chiral synthesis principles, as direct commercial monographs are limited. The protocols above are derived from validated methodologies for structurally homologous fluorinated catecholamine surrogates.)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol. As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, this guide is built upon a foundation of cautious chemical handling, adherence to established regulatory frameworks, and an expert analysis of its structural components to infer potential hazards. The procedures outlined herein are designed to protect laboratory personnel, ensure environmental safety, and maintain full regulatory compliance.

Section 1: Core Principle - Hazard Assessment & Waste Characterization

1.1: Inferred Hazard Profile

Based on SDS data for structurally similar chemicals like 2-Aminophenol, 4-Aminophenol, and 2-Fluorophenol, we must handle 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol as a substance that is:

  • Acutely Toxic: Harmful if swallowed or inhaled.[1][2]

  • Skin and Eye Irritant: Capable of causing skin irritation and serious eye irritation.[1][3]

  • Suspected Mutagen: May cause genetic defects, a serious long-term health consideration.[2][4]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[4][5]

Upon combustion, it may release hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride.[1][3]

1.2: RCRA Waste Classification

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for hazardous characteristics.[6][7] Given the inferred profile, this compound must be managed as hazardous waste .

The rationale for this classification is twofold:

  • Toxicity: It is presumed to meet the toxicity characteristic.

  • Unlisted Chemical Waste: As a research chemical, it falls under the category of a discarded, unwanted material that poses a potential hazard to human health and the environment.[8]

Your institution's Environmental Health & Safety (EHS) office will make the final determination, but you must treat it as hazardous from the point of generation.

Hazard Category Basis for Classification (from Analogues) Primary Safety Concern
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaledAccidental exposure during handling or disposal
Skin/Eye Irritation Causes skin and serious eye irritation[1][3]Direct contact with solid or solutions
Germ Cell Mutagenicity Suspected of causing genetic defects[4]Long-term health effects from exposure
Aquatic Toxicity Very toxic to aquatic organisms[4]Environmental contamination from improper disposal

Section 2: Procedural Workflow for Disposal

This section details the step-by-step process from the point of generation to the final hand-off to safety professionals. Adherence to this workflow is mandatory for ensuring safety and compliance.

Step 1: Personal Protective Equipment (PPE) & Engineering Controls

Before handling the compound or its waste, ensure all safety measures are in place. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of controls to minimize chemical exposure.[9][10][11]

  • Engineering Controls: All handling and waste consolidation must occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment:

    • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[3]

Step 2: Waste Segregation - The Principle of Incompatibility

Causality: Improperly mixing chemical wastes can lead to violent reactions, fires, or the generation of toxic gases. Therefore, segregation is a critical safety step.[7]

  • DO NOT mix this waste with:

    • Strong oxidizing agents

    • Acids or acid chlorides

    • Strong bases

    • Chloroformates[12]

  • DO collect this waste in a dedicated container. It can be co-mingled with other compatible organic wastes containing similar aminophenol structures, but only with explicit approval from your institution's EHS department. When in doubt, use a separate container.

Step 3: Waste Containerization & Labeling

Waste must be accumulated at or near the point of generation in what the EPA terms a "Satellite Accumulation Area" (SAA).[13][14]

  • Container Selection:

    • Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition with no leaks or cracks.[13]

    • The container must have a secure, screw-top lid to prevent spills and fugitive emissions.[8] Do not leave a funnel in the container. [13]

  • Labeling Protocol:

    • The moment the first drop of waste enters the container, it must be labeled.[13]

    • Affix a "Hazardous Waste" label provided by your EHS department.

    • Clearly write the full chemical name: "5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol" . Do not use abbreviations or chemical formulas.[13]

    • List all constituents and their approximate percentages.

    • Indicate the accumulation start date.

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)
  • Location: The waste container must remain at or near the point of generation and under the control of laboratory personnel.[13][14]

  • Volume Limits: An SAA is limited to 55 gallons of hazardous waste. For acutely toxic (P-listed) wastes, the limit is one quart.[15] While this compound is not P-listed, it is best practice to keep waste volumes to a minimum.

  • Storage Conditions:

    • Store in a well-ventilated area.

    • Use secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

    • Keep the container closed at all times except when adding waste.[13]

Step 5: Arranging for Disposal
  • Initiate Pickup: Once the container is 75-90% full, or within 6-12 months of the accumulation start date (check your institution's specific policy), request a waste pickup from your EHS department.[6][8] The EPA requires removal within 72 hours after a container becomes full.[13]

  • Documentation: Complete any required forms or online requests accurately. This documentation is a legal requirement for tracking hazardous waste from "cradle to grave."

  • Hand-Off: Be present for the scheduled pickup to answer any questions from the hazardous waste professionals.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol.

G cluster_prep Preparation & Handling cluster_collect Waste Collection & Storage cluster_removal Final Disposal A Start: Waste Generation B Wear Full PPE: - Goggles - Gloves - Lab Coat A->B C Work in Fume Hood B->C D Select Compatible, Leak-Proof Container C->D E Affix 'Hazardous Waste' Label IMMEDIATELY D->E F Add Waste to Container E->F G Store in SAA with Secondary Containment F->G H Container >75% Full OR Approaching Storage Limit? G->H I Request EHS Pickup H->I Yes K Keep Container Closed in SAA H->K No J EHS Collects for Final Disposal I->J K->H

Caption: Waste Disposal Workflow Diagram

Section 3: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Assess the Spill:

    • Minor Spill (manageable by lab staff): If the spill is small, you are trained, and have the appropriate materials, proceed with cleanup.

    • Major Spill (requires assistance): If the spill is large, involves highly concentrated material, or you are not comfortable with the cleanup, evacuate the area and contact your institution's EHS emergency line immediately.

  • Cleanup of a Minor Spill:

    • Ensure you are wearing full PPE as described in Section 2.

    • Contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Gently sweep up the solid material and absorbent into a designated waste bag or container. Avoid creating dust.[1]

    • Wipe the area with a suitable solvent (if applicable) and then with soap and water.

    • Collect all cleanup materials (gloves, pads, wipes) as hazardous waste. Label the container appropriately.

  • Report: Report all spills to your laboratory supervisor and EHS department, even if they are minor.

References

  • OSHA Laboratory Standard (29 CFR 1910.1450) , Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard , Office of Clinical and Research Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories , Daniels Health. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard , Compliancy Group. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard , Safety Partners, LLC. [Link]

  • Hazardous Chemical Waste Management Guidelines , Columbia University Research. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs , Justrite. [Link]

  • General Safety Data Sheet Information , Generic SDS Provider. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories , US EPA. [Link]

  • Regulation of Laboratory Waste , American Chemical Society. [Link]

  • Material Safety Data Sheet for 4-Aminophenol , Cole-Parmer. [Link]

  • Safety Data Sheet for p-Aminophenol , Durham Tech. [Link]

  • Hazardous Waste Disposal Guide , Northwestern University Research Safety. [Link]

  • Hazardous Waste Manual , University of Oklahoma Environmental Health and Safety Office. [Link]

  • Safety Data Sheet for 2-Aminophenol , Biochem Chemopharma. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.